(Rac)-BRD0705
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKLQXXBRWCYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Quantitative Potency and Selectivity Data
An In-Depth Technical Guide to the Selectivity and Potency of BRD0705, a Paralog-Selective GSK3α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BRD0705, a first-in-class, orally active, and paralog-selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). The high degree of homology between the ATP-binding domains of GSK3α and its isoform, GSK3β, has historically posed a significant challenge for the development of selective inhibitors. BRD0705 was rationally designed to exploit a key amino acid difference—an Asp-Glu "switch"—within the hinge-binding domains of the two paralogs, achieving notable selectivity.[1][2] This guide details the potency, selectivity profile, experimental methodologies used for its characterization, and its impact on relevant signaling pathways.
BRD0705 demonstrates potent inhibition of GSK3α with significant selectivity over GSK3β and the broader human kinome.
Potency Against GSK3 Isoforms
The inhibitory activity of BRD0705 has been quantified through both biochemical (IC50) and cell-based (Kd) assays.
| Parameter | Target | Value | Assay Type |
| IC50 | GSK3α | 66 nM | Cell-free biochemical |
| IC50 | GSK3β | 515 nM | Cell-free biochemical |
| Kd | GSK3α | 4.8 µM | Cell-based (NanoBRET) |
Data sourced from references[3][4][5][6][7].
Kinome Selectivity Profile
BRD0705 exhibits excellent selectivity when screened against a wide panel of kinases. The next most potently inhibited kinases belong to the CDK family, but with significantly higher IC50 values, demonstrating a wide selectivity window.[1][5][6]
| Target Kinase | IC50 Value (µM) | Selectivity Fold (vs. GSK3α) |
| GSK3α | 0.066 | 1x |
| GSK3β | 0.515 | ~8x |
| CDK2 | 6.87 | ~104x |
| CDK5 | 9.20 | ~139x |
| CDK3 | 9.74 | ~148x |
Selectivity panel data from a screen of 311 human kinases.[1][5][6]
Key Experimental Protocols
The characterization of BRD0705 involves several standard and specialized assays to determine its potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This biochemical assay is used to measure the concentration of BRD0705 required to inhibit 50% of GSK3α or GSK3β enzymatic activity.
-
Principle : A purified recombinant kinase (GSK3α or GSK3β) is incubated with a specific substrate and ATP. The inhibitor (BRD0705) is added at varying concentrations. The rate of substrate phosphorylation is measured, typically via luminescence, fluorescence, or radioactivity, to determine the IC50 value.
-
Protocol Outline :
-
Reagent Preparation : Recombinant human GSK3α or GSK3β, a suitable substrate (e.g., a synthetic peptide like GS-2), and ATP are prepared in an assay buffer.
-
Compound Dilution : BRD0705 is serially diluted to create a range of concentrations for the dose-response curve.
-
Kinase Reaction : The kinase, substrate, and inhibitor are combined in the wells of a microplate and incubated at a controlled temperature (e.g., 30°C). The reaction is initiated by the addition of ATP.
-
Signal Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. For example, in ADP-Glo™ Kinase Assays, the amount of ADP produced is measured via a luciferase-based reaction, where light output is inversely proportional to kinase inhibition.
-
Data Analysis : The signal is plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to calculate the IC50 value.
-
Western Immunoblotting for Phospho-Protein Analysis
This method is used to assess the functional selectivity of BRD0705 within cells by measuring the phosphorylation status of GSK3α and GSK3β.
-
Principle : Cells are treated with BRD0705, and cell lysates are collected. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated forms of GSK3α (p-GSK3α Tyr279) and GSK3β (p-GSK3β Tyr216), as well as total protein levels for normalization.
-
Protocol Outline :
-
Cell Treatment : AML cell lines (e.g., U937) are treated with DMSO (vehicle control) or varying concentrations of BRD0705 (e.g., 10-40 µM) for specified time points (e.g., 2-24 hours).[5][6]
-
Lysis : Cells are harvested and lysed to extract total protein.
-
Protein Quantification : Protein concentration is determined using a standard method (e.g., BCA assay).
-
Electrophoresis & Transfer : Equal amounts of protein are loaded onto an SDS-PAGE gel for separation, followed by transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against p-GSK3α (Tyr279), p-GSK3β (Tyr216), total GSK3, and a loading control (e.g., vinculin). Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : A chemiluminescent substrate is added, and the signal is captured. A reduction in the p-GSK3α signal without a corresponding decrease in the p-GSK3β signal indicates selective intracellular activity.[5][6]
-
β-Catenin TCF/LEF Luciferase Reporter Assay
A key feature of BRD0705 is its ability to inhibit GSK3α without activating the Wnt/β-catenin pathway, a common liability of dual GSK3 inhibitors.[1] This assay quantifies that effect.
-
Principle : This cell-based assay uses a reporter gene (luciferase) under the control of a promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. In the presence of stabilized β-catenin, TCF/LEF transcription factors are activated, driving luciferase expression.
-
Protocol Outline :
-
Transfection : Cells (e.g., AML cell lines) are transfected with a TCF/LEF luciferase reporter plasmid.
-
Treatment : Transfected cells are treated with BRD0705, a known Wnt activator (positive control), or vehicle (negative control).
-
Lysis & Assay : After incubation, cells are lysed, and a luciferase substrate is added.
-
Measurement : The resulting luminescence is measured with a luminometer. Lack of an increase in luminescence in BRD0705-treated cells indicates that the inhibitor does not cause the nuclear accumulation of β-catenin.[6]
-
Signaling Pathways and Mechanism of Action
GSK3 is a constitutively active kinase involved in numerous signaling pathways.[8] The selective inhibition of GSK3α by BRD0705 is therapeutically relevant, particularly in the context of Acute Myeloid Leukemia (AML), as it decouples kinase inhibition from the activation of the Wnt/β-catenin pathway.[1]
The Wnt/β-Catenin Pathway
In the absence of a Wnt signal, GSK3 (both α and β isoforms) is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[9] Inhibition of both GSK3 paralogs leads to β-catenin stabilization, nuclear translocation, and transcription of Wnt target genes, which can have neoplastic effects.[1] BRD0705's ~8-fold selectivity for GSK3α is sufficient to inhibit its function without fully blocking the redundant activity of GSK3β in the destruction complex, thus avoiding β-catenin stabilization.[1]
Therapeutic Implications in AML
In acute myeloid leukemia, GSK3α has been identified as a therapeutic target.[1] The selective inhibition of GSK3α by BRD0705 has been shown to induce differentiation, reduce stemness-related gene expression, and impair colony formation in AML cell lines and primary patient samples.[1][3] Crucially, these anti-leukemic effects are achieved without impacting the growth of normal hematopoietic cells and without the toxicity concerns associated with β-catenin stabilization.[1][3] In mouse models of AML, BRD0705 treatment impaired leukemia initiation and led to prolonged survival.[3][4]
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. GSK3 in cell signaling | Abcam [abcam.com]
- 9. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BRD0705 vs. BRD0705: A Technical Guide to a Selective GSK3α Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including acute myeloid leukemia (AML). The GSK3 family consists of two highly homologous paralogs, GSK3α and GSK3β. The development of paralog-selective inhibitors is crucial for dissecting their individual roles and for therapeutic targeting with reduced off-target effects. This technical guide provides a comprehensive overview of BRD0705, a potent and selective inhibitor of GSK3α, and its racemic form, (Rac)-BRD0705.
BRD0705 has been identified as a first-in-class, orally active GSK3α inhibitor that induces differentiation and impairs colony formation in AML cell lines and primary patient samples without affecting normal hematopoietic cells.[1] A key feature of BRD0705 is its ability to inhibit GSK3α without stabilizing β-catenin, a downstream effector of the Wnt signaling pathway, thereby mitigating potential concerns of neoplastic transformation associated with pan-GSK3 inhibition.[1]
This document will delve into the comparative activity of the enantiopure BRD0705 and its racemic mixture, present detailed experimental protocols for its evaluation, and visualize key pathways and workflows.
Comparative Activity: this compound vs. BRD0705
BRD0705 is a chiral molecule, and its biological activity resides in a single enantiomer. The other enantiomer, BRD5648, is inactive.[1] The term "this compound" refers to a racemic mixture, which contains equal amounts of both the active and inactive enantiomers.
The following tables summarize the quantitative data for the active enantiomer, BRD0705.
Table 1: In Vitro Inhibitory Activity of BRD0705
| Target | Assay Type | IC50 (nM) | Kd (µM) | Selectivity (vs. GSK3β) |
| GSK3α | Cell-free assay | 66 | 4.8 | ~8-fold |
| GSK3β | Cell-free assay | 515 | - | - |
Data sourced from multiple references.[2][3]
Table 2: Kinome Selectivity of BRD0705
| Kinase | IC50 (µM) | Fold Selectivity (vs. GSK3α) |
| CDK2 | 6.87 | 87-fold |
| CDK3 | 9.74 | 123-fold |
| CDK5 | 9.20 | 116-fold |
BRD0705 was tested against a panel of 311 kinases and demonstrated high selectivity for GSK3α.
Signaling Pathway and Mechanism of Action
BRD0705 selectively inhibits the kinase activity of GSK3α. In the context of AML, this inhibition leads to myeloid differentiation and a reduction in the self-renewal capacity of leukemia cells.[1] A significant advantage of BRD0705's selectivity is the avoidance of β-catenin stabilization, a common effect of pan-GSK3 inhibitors that can have pro-tumorigenic consequences.[1]
Caption: Simplified signaling pathway of BRD0705 in AML.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of BRD0705.
In Vitro Kinase Assay (Mobility-Shift Microfluidic Assay)
This assay quantitatively measures the inhibition of GSK3α and GSK3β by BRD0705 in a cell-free system.[1]
Objective: To determine the IC50 values of BRD0705 for GSK3α and GSK3β.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
Synthetic peptide substrate
-
ATP
-
BRD0705 (and other test compounds)
-
Assay buffer (e.g., 20 mM HEPES, 0.01% Triton X-100, 2 mM DTT, pH 7.5)
-
Microfluidic chip-based capillary electrophoresis instrument
Procedure:
-
Prepare a 4X solution of the test compound (e.g., BRD0705) in assay buffer. Perform a serial dilution to create a 12-point dose curve (e.g., starting at 33.3 µM with 3-fold dilutions).
-
Prepare a 4X substrate/ATP solution in assay buffer. The ATP concentration should be at its Km for each respective kinase.
-
Prepare a 2X kinase solution in assay buffer.
-
In a 384-well plate, mix the compound solution, substrate/ATP solution, and kinase solution.
-
Incubate the reaction mixture for 1 to 5 hours at room temperature.
-
Stop the reaction according to the instrument manufacturer's instructions.
-
Analyze the samples using a mobility-shift microfluidic assay instrument. The instrument measures the ratio of the phosphorylated product peptide to the non-phosphorylated substrate peptide.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based AML Differentiation and Colony Formation Assay
These assays assess the phenotypic effects of BRD0705 on AML cell lines.[1]
Objective: To evaluate the ability of BRD0705 to induce differentiation and inhibit colony formation in AML cells.
Materials:
-
AML cell lines (e.g., HL-60, U937, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BRD0705
-
DMSO (vehicle control)
-
Methylcellulose-based medium for colony formation
-
Reagents for differentiation analysis (e.g., May-Grünwald-Giemsa stain, flow cytometry antibodies for differentiation markers like CD11b)
Procedure for Differentiation Assay:
-
Seed AML cells in a multi-well plate at a suitable density.
-
Treat the cells with various concentrations of BRD0705 or DMSO for a specified period (e.g., 6 days).
-
Harvest the cells and prepare cytospins.
-
Stain the slides with May-Grünwald-Giemsa stain to assess cell morphology.
-
Alternatively, stain cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b) and analyze by flow cytometry.
Procedure for Colony Formation Assay:
-
Treat AML cells with different concentrations of BRD0705 or DMSO for a defined period.
-
Wash the cells and resuspend them in complete culture medium.
-
Mix the cell suspension with methylcellulose-based medium.
-
Plate the cell-methylcellulose mixture in petri dishes.
-
Incubate the plates for 7-14 days at 37°C in a humidified incubator with 5% CO2.
-
Count the number of colonies (defined as aggregates of >40 cells) under a microscope.
-
Calculate the percent inhibition of colony formation compared to the DMSO control.
In Vivo AML Mouse Model
This protocol describes the use of a xenograft mouse model to evaluate the in vivo efficacy of BRD0705.[1]
Objective: To determine the effect of BRD0705 on leukemia progression and survival in a mouse model of AML.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Luciferase-expressing AML cell line (e.g., HL-60 or MV4-11)
-
BRD0705
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Bioluminescence imaging system
-
Luciferin substrate
Procedure:
-
Inject luciferase-expressing AML cells intravenously (tail vein) into irradiated NSG mice.
-
Monitor tumor engraftment and progression by regular bioluminescence imaging.
-
Once the leukemia is established (detectable bioluminescent signal), randomize the mice into treatment and control groups.
-
Administer BRD0705 (e.g., 30 mg/kg) or vehicle to the respective groups via oral gavage, typically once or twice daily.
-
Monitor tumor burden throughout the study using bioluminescence imaging.
-
Monitor the health and survival of the mice daily.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues for further analysis (e.g., flow cytometry of bone marrow to determine human CD45+ cell infiltration).
-
Analyze the data for differences in tumor growth and overall survival between the treatment and control groups.
Caption: Workflow for the in vivo AML mouse model experiment.
Conclusion
BRD0705 is a potent and highly selective inhibitor of GSK3α, with the active stereoisomer demonstrating significantly greater activity than its racemic form, this compound. Its mechanism of action, which involves the induction of myeloid differentiation in AML cells without affecting the β-catenin pathway, makes it a promising therapeutic candidate. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of BRD0705 and related compounds in preclinical research and drug development. The clear distinction in activity between the enantiopure and racemic forms underscores the importance of stereochemistry in drug design and development.
References
The Crucial Role of GSK3α Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthale Kinase 3 alpha (GSK3α) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. Its dysregulation has been implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Consequently, the inhibition of GSK3α has emerged as a promising therapeutic strategy. This technical guide provides an in-depth exploration of the biological functions of GSK3α, the consequences of its inhibition, and the experimental methodologies used to study its activity. We will delve into the core signaling pathways regulated by GSK3α, present quantitative data on selective inhibitors, and provide detailed protocols for key experimental assays.
Core Biological Functions of GSK3α
GSK3α, along with its isoform GSK3β, is a key regulator of numerous signaling pathways essential for cellular homeostasis. Unlike many kinases that are activated by specific signals, GSK3 is typically active in resting cells and is inhibited in response to various stimuli.[1][2] GSK3α possesses a high degree of homology with GSK3β, particularly within the kinase domain, leading to some overlapping functions.[3] However, isoform-specific roles for GSK3α have been increasingly identified.[4]
Key functions of GSK3α include:
-
Metabolic Regulation: GSK3α was originally identified for its role in glycogen metabolism. It phosphorylates and inactivates glycogen synthase, thereby inhibiting glycogen synthesis.[2][5] Insulin signaling leads to the phosphorylation and inhibition of GSK3α, promoting glycogen storage.[3]
-
Wnt/β-catenin Signaling: In the absence of a Wnt signal, GSK3α participates in a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[4] Inhibition of GSK3α upon Wnt ligand binding leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression.[6][7]
-
PI3K/Akt Signaling: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Akt, a downstream effector of PI3K, directly phosphorylates and inhibits GSK3α at Serine 21.[4] This inhibitory phosphorylation is a key mechanism by which growth factors exert their effects.
-
Neuronal Function: GSK3α is highly expressed in the brain and is implicated in neuronal development, synaptic plasticity, and mood regulation.[8] Dysregulation of GSK3α activity is linked to neurodegenerative diseases such as Alzheimer's disease, where it is involved in the hyperphosphorylation of tau protein and the production of amyloid-β peptides.[8][9]
-
Cancer: The role of GSK3α in cancer is complex and context-dependent. While its tumor-suppressive function in the Wnt pathway is well-established, GSK3α has also been shown to promote the survival and proliferation of certain cancer cells.[4]
Signaling Pathways Regulated by GSK3α Inhibition
The inhibition of GSK3α activity leads to the modulation of several critical signaling cascades. Understanding these pathways is crucial for the development of targeted therapeutics.
Wnt/β-catenin Signaling Pathway
Inhibition of GSK3α is a key event in the activation of the canonical Wnt pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a major upstream regulator of GSK3α activity.
Glycogen Metabolism Pathway
GSK3α plays a direct role in regulating glycogen synthesis.
Quantitative Data on GSK3α Inhibitors
A number of small molecule inhibitors targeting GSK3 have been developed. While many are dual inhibitors of GSK3α and GSK3β, several isoform-selective inhibitors have been identified. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these inhibitors.
| Inhibitor | GSK3α IC50 (µM) | GSK3β IC50 (µM) | Selectivity (β/α) | Reference |
| AZ1080 | 3.18 | 2.03 | 0.64 | [10][11] |
| BRD0705 | 3.75 | > 30 | > 8 | [10][11] |
| Compound 1 | 0.15 | 3.02 (EC50) | ~20 | [10][11] |
| G28_14 | 0.033 | 0.218 | ~6.6 | [11] |
| COB-187 | 0.00064 (nM) | 0.00087 (nM) | ~1.36 | [12] |
| Tideglusib | - | - | Non-selective | [12] |
| SB-216763 | - | 0.018 | - | [13] |
Detailed Experimental Protocols
Studying the biological function of GSK3α inhibition requires robust and reproducible experimental methods. Below are detailed protocols for key assays.
In Vitro GSK3α Kinase Assay
This assay measures the enzymatic activity of purified GSK3α and the potency of inhibitors. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9][14][15]
Materials:
-
Recombinant human GSK3α enzyme
-
GSK3 substrate peptide (e.g., from glycogen synthase)[9]
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X kinase reaction buffer.
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution of GSK3α enzyme in 1X kinase reaction buffer. The optimal concentration should be determined empirically.[16]
-
Prepare a substrate/ATP mix in 1X kinase reaction buffer. The ATP concentration should be at or near the Km for GSK3α.
-
-
Set up the Kinase Reaction:
-
Add 5 µL of the inhibitor solution or vehicle (for controls) to the wells of the microplate.
-
Add 10 µL of the GSK3α enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[14]
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[14]
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of GSK3α Phosphorylation
This technique is used to assess the phosphorylation status of GSK3α at its inhibitory site (Ser21) in cell lysates, providing an indirect measure of its activity.[17][18]
Materials:
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-phospho-GSK3α (Ser21) and anti-total GSK3α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with test compounds for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-GSK3α (Ser21) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total GSK3α to normalize for protein loading.
-
Quantify the band intensities and express the level of phosphorylated GSK3α as a ratio to total GSK3α.
-
Immunoprecipitation (IP) of GSK3α
Immunoprecipitation is used to isolate GSK3α from a complex mixture, such as a cell lysate, to study its interactions with other proteins or to measure its activity in an immune complex.[19][20][21][22]
Materials:
-
Cell lysate
-
Anti-GSK3α antibody
-
Protein A/G agarose or magnetic beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Protocol:
-
Cell Lysis:
-
Prepare cell lysates as described for Western blotting, using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Pre-clearing the Lysate:
-
Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-GSK3α antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer for subsequent Western blot analysis.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement of a drug in a cellular context. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[1][23][24][25][26]
Materials:
-
Cultured cells
-
Test compound
-
PBS
-
Lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Western blotting reagents and antibodies for GSK3α
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle at the desired concentration and for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble GSK3α at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
GSK3α is a critical kinase involved in a wide array of cellular functions, and its inhibition holds significant therapeutic potential for a variety of diseases. A thorough understanding of its biological roles, the signaling pathways it regulates, and the methodologies to study its activity is paramount for the successful development of novel GSK3α-targeted therapies. This technical guide provides a comprehensive overview of these aspects, serving as a valuable resource for researchers and drug development professionals in this exciting field. The continued development of potent and selective GSK3α inhibitors, coupled with a deeper understanding of its complex biology, will undoubtedly pave the way for new and effective treatments for numerous human disorders.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt Signaling Requires the Sequestration of Glycogen Synthase Kinase 3 inside Multivesicular Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSK3 alpha Kinase Enzyme System [worldwide.promega.com]
- 10. Elucidation of the GSK3α Structure Informs the Design of Novel, Paralog-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. ptglab.com [ptglab.com]
- 18. bio-rad.com [bio-rad.com]
- 19. A specific immunoprecipitation assay for the protein kinase FA/glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Induction of Gsk3β-β-TrCP Interaction Is Required for Late Phase Stabilization of β-Catenin in Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
(Rac)-BRD0705: A Technical Guide to its Role in Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-BRD0705 is a potent and selective, orally active inhibitor of Glycogen Synthase Kinase 3α (GSK3α). This technical guide provides an in-depth overview of the role of BRD0705 in cell differentiation, with a particular focus on its impact on stem cell self-renewal and the differentiation of acute myeloid leukemia (AML) cells. This document details the mechanism of action of BRD0705, presents quantitative data on its activity, outlines experimental protocols for its use, and provides visual representations of the signaling pathways it modulates.
Core Concepts: Mechanism of Action
BRD0705 functions as a paralog-selective inhibitor of GSK3α.[1][2] It demonstrates a significant selectivity for GSK3α over its isoform, GSK3β.[1][2] This selectivity is attributed to an aspartate-to-glutamate "switch" in the hinge-binding domain of the kinase. The primary mechanism of action involves the inhibition of the kinase function of GSK3α, which in turn modulates downstream signaling pathways involved in cell fate decisions.
A critical aspect of BRD0705's mechanism, particularly in the context of stem cell research, is its ability to promote self-renewal independently of the canonical Wnt/β-catenin signaling pathway.[3] Unlike pan-GSK3 inhibitors that lead to the stabilization and nuclear translocation of β-catenin, BRD0705 does not induce these effects at concentrations effective for its biological activity. This feature mitigates potential concerns related to the neoplastic potential associated with β-catenin activation.
In the context of acute myeloid leukemia (AML), the inhibition of GSK3α by BRD0705 leads to the induction of myeloid differentiation and impairs colony formation in AML cells. The downstream effectors in this process include the modulation of transcription factors critical for myeloid cell development, such as c-MYB and MAFB.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Inhibitory Activity of BRD0705
| Target | Parameter | Value | Reference |
| GSK3α | IC50 | 66 nM | |
| GSK3α | Kd | 4.8 µM | |
| GSK3β | IC50 | 515 nM |
Table 2: Selectivity Profile of BRD0705
| Kinase Target | Selectivity (fold vs. GSK3β) | Reference |
| GSK3α | 8-fold |
Table 3: Cellular Activity of BRD0705 in AML
| Cell Line | Assay | Effect | Concentration Range | Reference |
| U937 | GSK3α Tyr279 Phosphorylation | Impaired | 10-40 µM | |
| MOLM13, TF-1, U937, MV4-11, HL-60, NB4 | Colony Formation | Impaired | Concentration-dependent |
Role in Stem Cell Self-Renewal
BRD0705 plays a significant role in maintaining the pluripotency and self-renewal of various stem cell populations, including embryonic stem cells (ESCs) and epiblast stem cells (EpiSCs).
β-Catenin-Independent Maintenance of Pluripotency
A key finding is that BRD0705 promotes stem cell self-renewal through a mechanism that is independent of β-catenin stabilization. This is a crucial distinction from pan-GSK3 inhibitors, which heavily rely on the Wnt/β-catenin pathway. This property makes BRD0705 a valuable tool for dissecting the specific roles of GSK3α in pluripotency and for developing stem cell culture conditions with reduced risk of oncogenic transformation.
Synergistic Effects with IWR1
In epiblast stem cells (EpiSCs), BRD0705 has been shown to work synergistically with the tankyrase inhibitor IWR1 to support long-term self-renewal. This combination helps to maintain the distinct molecular and functional identities of both naive ESCs and primed EpiSCs in co-culture.
Caption: BRD0705 inhibits GSK3α, promoting stem cell self-renewal via unknown effectors, independent of β-catenin.
Role in Acute Myeloid Leukemia (AML) Cell Differentiation
BRD0705 has emerged as a promising agent for differentiation therapy in AML. By selectively inhibiting GSK3α, BRD0705 induces myeloid differentiation and impairs the colony-forming ability of AML cells, while having minimal effects on normal hematopoietic cells.
Induction of Myeloid Differentiation
Treatment of AML cell lines with BRD0705 leads to morphological changes consistent with myeloid differentiation. This is accompanied by a reduction in the expression of transcriptional programs associated with stemness.
Downstream Signaling in AML
The anti-leukemic effects of BRD0705 are mediated through the modulation of key transcription factors involved in myeloid cell fate. GSK3α inhibition by BRD0705 has been shown to downregulate c-MYB and upregulate MAFB, both of which are critical for myeloid differentiation.
Caption: BRD0705 inhibits GSK3α, leading to decreased c-MYB and increased MAFB, promoting AML differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Western Blot Analysis of GSK3α Phosphorylation
This protocol is for assessing the inhibition of GSK3α activity by measuring the phosphorylation of its tyrosine 279 (Tyr279) residue.
Workflow:
Caption: Workflow for Western blot analysis of GSK3α phosphorylation after BRD0705 treatment.
Materials:
-
AML cell line (e.g., U937)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-GSK3α (Tyr279)
-
Primary antibody against total GSK3α
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate U937 cells at an appropriate density. Treat cells with varying concentrations of BRD0705 (e.g., 10, 20, 40 µM) for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-GSK3α (Tyr279), total GSK3α, and a loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
AML Colony Formation Assay
This assay assesses the ability of AML cells to proliferate and form colonies in a semi-solid medium, a measure of their self-renewal capacity.
Workflow:
Caption: Workflow for the AML colony formation assay with BRD0705.
Materials:
-
AML cell lines (e.g., MOLM13, U937) or primary AML patient samples
-
This compound
-
Methylcellulose-based medium (e.g., MethoCult™)
-
IMDM
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the AML cells.
-
Plating: Mix the cells with the methylcellulose-based medium containing the desired concentration of BRD0705 or vehicle control. Plate approximately 100,000 cells per 35 mm dish.
-
Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Counting: Count the number of colonies (typically defined as aggregates of >40 cells) using a light microscope.
TCF/LEF Luciferase Reporter Assay
This assay is used to determine if BRD0705 affects the transcriptional activity of the Wnt/β-catenin pathway.
Workflow:
Caption: Workflow for the TCF/LEF luciferase reporter assay to assess β-catenin activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter vector
-
Renilla luciferase control vector
-
Transfection reagent
-
This compound
-
Wnt3a conditioned medium (as a positive control)
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect cells with the TCF/LEF firefly luciferase reporter vector and a Renilla luciferase control vector.
-
Treatment: After 24 hours, treat the cells with BRD0705 at various concentrations. Include a positive control (Wnt3a) and a vehicle control.
-
Lysis: After the desired incubation period (e.g., 24 hours), lyse the cells.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
May-Grunwald Giemsa Staining for AML Cell Morphology
This staining protocol is used to visualize the morphology of AML cells and assess differentiation.
Procedure:
-
Smear Preparation: Prepare a thin smear of the treated AML cells on a glass slide and allow it to air dry.
-
Fixation: Fix the smear with methanol for 5-10 minutes.
-
May-Grunwald Staining: Stain the smear with May-Grunwald working solution for 5-10 minutes.
-
Rinsing: Rinse the slide with a pH 6.8 buffer.
-
Giemsa Staining: Stain the slide with diluted Giemsa stain for 15-30 minutes.
-
Washing and Drying: Wash the slide with distilled water and let it air dry.
-
Microscopy: Examine the stained cells under a light microscope to observe morphological changes indicative of differentiation.
Conclusion
This compound is a valuable chemical probe for studying the role of GSK3α in cell differentiation. Its selectivity and its β-catenin-independent mechanism of action in stem cells make it a powerful tool for both basic research and preclinical studies. In the context of AML, BRD0705 shows promise as a differentiation-inducing agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the multifaceted roles of GSK3α and the therapeutic potential of its selective inhibition.
References
(Rac)-BRD0705: A Technical Guide to its Interaction with Glycogen Synthase Kinase 3α (GSK3α)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions, quantitative data, and experimental methodologies related to the compound (Rac)-BRD0705 and its primary protein target, Glycogen Synthase Kinase 3α (GSK3α). BRD0705 is a potent and paralog-selective inhibitor of GSK3α, a key enzyme implicated in various cellular processes and diseases, including acute myeloid leukemia (AML).[1][2] The racemic mixture, this compound, contains the highly active enantiomer (BRD0705) and is often used in initial research settings.[3][4][5]
Core Target Interaction: GSK3α
BRD0705 was developed as a first-in-class, orally active, and paralog-selective inhibitor that preferentially targets GSK3α over its close homolog GSK3β. This selectivity is significant because dual inhibition of both GSK3 isoforms can lead to the stabilization of β-catenin, a protein associated with neoplastic concerns. BRD0705 was specifically designed to inhibit the kinase function of GSK3α without causing this downstream β-catenin stabilization, thereby offering a more targeted therapeutic approach.
The basis for this selectivity lies in a single amino acid difference within the ATP-binding domain of the two isoforms: an aspartate (Asp) in GSK3β and a glutamate (Glu) in GSK3α. BRD0705 was engineered to exploit this "Asp-Glu switch," enabling its preferential binding to GSK3α.
Quantitative Interaction Data
The interaction of BRD0705 with its targets has been characterized using various biochemical and cellular assays. The key quantitative metrics are summarized below.
| Parameter | Target | Value | Assay Type | Reference |
| IC₅₀ | GSK3α | 66 nM | Cell-free kinase assay | |
| IC₅₀ | GSK3β | 515 nM | Cell-free kinase assay | |
| Selectivity | GSK3α vs. GSK3β | ~8-fold | - | |
| Kd | GSK3α | 4.8 µM | Cell-based NanoBRET | |
| Kd | GSK3β | 3.3 µM | Cell-based NanoBRET | |
| IC₅₀ (Cellular) | GSK3α | 3.75 µM | HEK-huTau cells | |
| IC₅₀ (Cellular) | GSK3β | > 30 µM | HEK-huTau cells |
IC₅₀ (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce the activity of an enzyme by half. Kd (Dissociation Constant): A measure of the binding affinity between a ligand and a protein. A lower Kd indicates a stronger binding affinity.
Signaling Pathway Context
BRD0705 selectively inhibits GSK3α, which plays a crucial role in multiple signaling pathways. A key feature of BRD0705 is its ability to modulate GSK3α activity without significantly impacting the canonical Wnt/β-catenin pathway at therapeutic concentrations. This allows for the induction of myeloid differentiation in AML cells while avoiding the potential oncogenic effects of β-catenin stabilization.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the interaction of BRD0705 with GSK3α.
This protocol is used to measure the direct inhibitory effect of BRD0705 on the kinase activity of purified GSK3α and GSK3β.
-
Objective: To determine the IC₅₀ values of BRD0705 for GSK3α and GSK3β.
-
Principle: A cell-free assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The reduction in phosphorylation corresponds to the inhibitory activity.
-
General Procedure:
-
Recombinant human GSK3α or GSK3β enzyme is prepared.
-
A specific peptide substrate for GSK3 is selected.
-
The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³³P]-ATP) are incubated together.
-
A serial dilution of BRD0705 (or DMSO as a control) is added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter.
-
Data are normalized to controls, and IC₅₀ curves are generated using non-linear regression analysis.
-
This assay measures the binding of BRD0705 to GSK3α within intact, live cells.
-
Objective: To determine the dissociation constant (Kd) of BRD0705 for GSK3α in a cellular environment.
-
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® (Nluc) luciferase-tagged GSK3α (the energy donor) and a fluorescently labeled kinase tracer that binds to the ATP pocket (the energy acceptor). A test compound like BRD0705 competes with the tracer for binding, causing a loss of BRET signal.
-
General Procedure:
-
HEK293T cells are transiently transfected with a plasmid encoding for Nluc-GSK3α.
-
After an expression period (e.g., 24 hours), cells are harvested and resuspended.
-
Cells are treated with a serial dilution of BRD0705 for a period (e.g., 2 hours).
-
The NanoBRET™ Target Engagement Kinase Tracer is added to the cells.
-
The NanoLuc® substrate (furimazine) is added to initiate the luminescent reaction.
-
The donor emission (460 nm) and acceptor emission (610 nm) are measured simultaneously using a plate reader.
-
The BRET ratio (Acceptor Emission / Donor Emission) is calculated and plotted against the concentration of BRD0705 to determine the Kd.
-
This method is used to confirm that BRD0705 inhibits the kinase activity of GSK3α in cells by measuring the phosphorylation status of the enzyme itself.
-
Objective: To assess the functional inhibition of GSK3α in AML cell lines.
-
Principle: Active GSK3α is autophosphorylated at a specific tyrosine residue (Tyr279). Treatment with an effective inhibitor like BRD0705 will decrease the level of this phosphorylation, which can be detected using a phospho-specific antibody.
-
General Procedure:
-
AML cell lines (e.g., U937, HL-60) are cultured and treated with various concentrations of BRD0705 (e.g., 10-40 µM) or DMSO for different time points (e.g., 2-24 hours).
-
Cells are harvested, washed, and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phospho-GSK3α (Tyr279). A separate blot is run for total GSK3α and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
The intensity of the phospho-GSK3α band is quantified and normalized to total GSK3α and the loading control.
-
References
The Core of Cellular Control: An In-depth Technical Guide to the Upstream and Downstream Targets of GSK3α
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase 3 Alpha (GSK3α) is a constitutively active serine/threonine kinase that serves as a critical nexus for a multitude of cellular signaling pathways. Dysregulation of GSK3α is implicated in a wide array of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the upstream regulatory mechanisms that control GSK3α activity and the downstream substrates through which it exerts its pleiotropic effects.
Upstream Regulation of GSK3α
GSK3α activity is primarily regulated by inhibition through post-translational modifications and subcellular localization, rather than by direct activation. Two major pathways govern its function: the PI3K/Akt signaling cascade and the canonical Wnt/β-catenin pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade activated by growth factors and insulin. A key event in this pathway is the direct phosphorylation of GSK3α on Serine 21 (Ser21) by activated Akt (also known as Protein Kinase B)[1]. This phosphorylation induces a conformational change where the N-terminal phosphorylated tail acts as a pseudosubstrate, binding to the enzyme's active site and competitively inhibiting the phosphorylation of other "primed" substrates[1][2][3]. This inhibitory mechanism is a central node for integrating signals related to cell survival, proliferation, and metabolism. Other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), can also phosphorylate Ser21, providing multiple inputs for GSK3α inhibition[2].
Wnt/β-Catenin Signaling Pathway
In the canonical Wnt pathway, GSK3α's regulation is distinct and independent of Ser21 phosphorylation. In the absence of a Wnt ligand, GSK3α is a core component of a multiprotein "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex facilitates the sequential phosphorylation of the transcriptional co-activator β-catenin. CK1 first "primes" β-catenin by phosphorylating it at Serine 45 (Ser45). This allows GSK3α to subsequently phosphorylate Threonine 41 (Thr41), Serine 37 (Ser37), and Serine 33 (Ser33). Phosphorylated β-catenin is then recognized by E3 ubiquitin ligases and targeted for proteasomal degradation, keeping its cytoplasmic levels low.
Upon Wnt binding to its Frizzled/LRP5/6 co-receptors, the destruction complex is disrupted. This is not through Ser21 phosphorylation but involves the recruitment of Axin to the plasma membrane, leading to the sequestration of GSK3 and preventing it from accessing β-catenin. Consequently, β-catenin is not phosphorylated, leading to its stabilization, nuclear translocation, and activation of TCF/LEF target genes.
Other Regulatory Mechanisms
-
Tyrosine Phosphorylation: Phosphorylation at Tyrosine 279 (Tyr279) in GSK3α is associated with increased kinase activity. This is thought to be an autophosphorylation event necessary for maximal catalytic function.
-
Protein-Protein Interactions: GSK3α's activity is spatially and temporally controlled by its inclusion in various protein complexes. Scaffolding proteins like Axin are crucial for bringing GSK3α in proximity to its substrates within specific pathways.
Downstream Targets of GSK3α
GSK3α phosphorylates a vast array of substrates, estimated to be over 100 proteins, thereby regulating numerous cellular processes. A common feature for many, but not all, GSK3α substrates is the requirement for a "priming" phosphorylation event. This priming phosphorylation, typically carried out by another kinase, occurs at a serine or threonine residue located four amino acids C-terminal to the GSK3α target site, creating the consensus sequence S/T-X-X-X-S/T(P).
Key Substrates in Metabolism
-
Glycogen Synthase (GS): The namesake substrate of GSK3, GS is the rate-limiting enzyme in glycogen synthesis. GSK3α phosphorylates GS at multiple sites (e.g., Ser641, Ser645, Ser649, Ser653), leading to its inactivation. This phosphorylation is primed by Casein Kinase 2 (CK2). Inhibition of GSK3α (e.g., by insulin signaling) leads to the dephosphorylation and activation of GS, promoting glycogen storage.
Core Components of Signaling Pathways
-
β-Catenin: As detailed in the Wnt pathway section, GSK3α-mediated phosphorylation of β-catenin at Thr41, Ser37, and Ser33 (primed by CK1 at Ser45) targets it for degradation. This is a pivotal control point in embryonic development and oncogenesis.
Cytoskeletal and Neuronal Proteins
-
Tau: This microtubule-associated protein is a major substrate of GSK3α in the brain. GSK3α phosphorylates Tau at numerous sites, many of which are found to be hyperphosphorylated in the neurofibrillary tangles characteristic of Alzheimer's disease. Phosphorylation by GSK3α reduces Tau's ability to bind and stabilize microtubules. Certain phosphorylations by GSK3α are primed by other kinases, such as PKA.
Transcription and Translation Factors
GSK3α regulates the activity of numerous transcription factors, often leading to their inhibition or degradation. This provides a mechanism for controlling gene expression in response to extracellular signals.
Data Presentation: Quantitative Analysis of GSK3α Interactions
While extensive research has identified numerous substrates, specific kinetic data for GSK3α remains limited in the literature. The tables below summarize known phosphorylation sites and available kinetic parameters.
Table 1: Upstream Regulators and Regulatory Sites of GSK3α
| Regulator | Regulatory Site on GSK3α | Effect on GSK3α Activity | Signaling Pathway |
| Akt (PKB) | Ser21 | Inhibition | PI3K/Insulin |
| PKA | Ser21 | Inhibition | cAMP |
| PKC | Ser21 | Inhibition | Diacylglycerol |
| Autophosphorylation | Tyr279 | Activation | Intrinsic |
Table 2: Downstream Substrates, Phosphorylation Sites, and Kinetic Data for GSK3α
| Substrate | Priming Kinase (Site) | GSK3α Phosphorylation Site(s) | Function Regulated | Km (µM) | Reference |
| Glycogen Synthase | CK2 (Ser657) | Ser641, Ser645, Ser649, Ser653 | Glycogen Synthesis | N/A | |
| β-Catenin | CK1 (Ser45) | Thr41, Ser37, Ser33 | Wnt Signaling / Protein Stability | N/A | |
| Tau | PKA, others | >30 sites (e.g., Ser199, Ser202, Thr231, Ser396, Ser413) | Microtubule Stability | N/A | |
| phospho-CREB peptide | PKA | Ser (in RRS PS(P)YR) | Synthetic Substrate Activity | 140 |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of GSK3α targets. Below are generalized protocols for key experiments.
In Vitro Kinase Assay for GSK3α
This protocol is designed to measure the activity of purified GSK3α against a specific substrate.
-
Reaction Buffer Preparation: Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Keep on ice.
-
Reagent Preparation:
-
GSK3α Enzyme: Dilute recombinant GSK3α to the desired concentration (e.g., 1-5 ng/µL) in 1x Kinase Assay Buffer.
-
Substrate: Prepare the substrate (e.g., a pre-phosphorylated peptide like phospho-CREB or a full-length protein like Tau) at a 2x concentration in 1x Kinase Assay Buffer.
-
ATP: Prepare a 2x concentration of ATP (e.g., 100 µM) containing [γ-³²P]ATP in 1x Kinase Assay Buffer.
-
-
Reaction Setup (25 µL total volume):
-
Add 12.5 µL of the 2x substrate solution to a microcentrifuge tube.
-
Add 5 µL of the diluted GSK3α enzyme.
-
To initiate the reaction, add 7.5 µL of the 2x [γ-³²P]ATP solution. Mix gently.
-
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes). The time should be within the linear range of the assay.
-
Reaction Termination: Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Detection and Analysis:
-
SDS-PAGE: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
P81 Paper: Wash the P81 paper extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Co-Immunoprecipitation (Co-IP) of Endogenous GSK3α and Interacting Proteins
This protocol aims to isolate GSK3α from cell lysates along with its native binding partners.
-
Cell Lysis:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing (Optional but Recommended):
-
Transfer the supernatant to a new tube.
-
Add Protein A/G-agarose beads and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add 2-4 µg of anti-GSK3α antibody to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG in a separate tube.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add equilibrated Protein A/G-agarose beads to each sample and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Analyze the pulled-down proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.
-
Identification of Phosphorylation Sites by Mass Spectrometry
This workflow outlines the general steps for identifying GSK3α-dependent phosphorylation sites on a substrate.
-
Sample Preparation: Perform an in vitro kinase assay as described above, but using non-radioactive ATP. Alternatively, immunoprecipitate the substrate protein from cells under conditions where GSK3α is active versus inhibited.
-
Protein Separation and Digestion:
-
Separate the protein substrate by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the protein band of interest.
-
Perform in-gel digestion, typically with trypsin, to generate peptides.
-
-
Phosphopeptide Enrichment (Crucial Step):
-
Due to the low stoichiometry of phosphorylation, it is often necessary to enrich for phosphopeptides.
-
Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) affinity chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then select and fragment specific peptides to generate fragmentation spectra (MS2 scan).
-
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein sequence database.
-
The search parameters must include variable modifications for phosphorylation (+79.966 Da) on serine, threonine, and tyrosine residues.
-
Specialized software can then be used to confidently assign the location of the phosphorylation site within the peptide sequence.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and experimental workflows discussed.
References
- 1. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoproteomics reveals that glycogen synthase kinase-3 phosphorylates multiple splicing factors and is associated with alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of GSK-3 inhibition by N-terminal phosphorylation and by the Wnt receptor LRP6 - PMC [pmc.ncbi.nlm.nih.gov]
BRD0705 in Fragile X Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BRD0705, a selective Glycogen Synthase Kinase 3α (GSK3α) inhibitor, and its role in preclinical research for Fragile X syndrome (FXS). This document synthesizes key findings on its mechanism of action, impact on core FXS phenotypes, and detailed experimental protocols utilized in its evaluation.
Core Concepts and Mechanism of Action
Fragile X syndrome is a neurodevelopmental disorder caused by the silencing of the FMR1 gene, leading to the absence of the Fragile X Mental Retardation Protein (FMRP). FMRP is an RNA-binding protein that acts as a translational repressor, and its absence results in excessive protein synthesis downstream of metabotropic glutamate receptor 5 (mGluR5) activation.[1][2] While targeting mGluR5 directly has been a primary therapeutic strategy, clinical trials have faced challenges, prompting investigation into downstream signaling molecules.[1][2]
One such target is GSK3, a serine/threonine kinase with two paralogs, GSK3α and GSK3β.[1] BRD0705 is a potent and selective inhibitor of GSK3α. In the context of FXS, the signaling cascade involves the activation of mGluR5, leading to the stimulation of the ERK1/2 pathway, which in turn modulates GSK3α activity. The subsequent dysregulation of GSK3α contributes to the excessive protein synthesis and other cellular and behavioral phenotypes observed in FXS. BRD0705's therapeutic potential lies in its ability to selectively inhibit GSK3α, thereby normalizing protein synthesis and correcting downstream pathophysiology without the broader effects of non-selective GSK3 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of BRD0705 in the Fmr1 knockout (Fmr1-/y) mouse model of Fragile X syndrome.
Table 1: In Vitro and In Vivo Efficacy of BRD0705
| Parameter | Assay | Model System | Treatment | Result | Reference |
| Potency | IC50 | Purified Enzyme | BRD0705 | 66 nM for GSK3α, 515 nM for GSK3β (8-fold selectivity) | |
| Protein Synthesis | [35S]Met/Cys Incorporation | Hippocampal Slices (Fmr1-/y mice) | 10 µM BRD0705 | Reduced elevated protein synthesis to wild-type levels (p = 0.0025) | |
| Cortical Hyperexcitability | Action Potential Firing | Visual Cortex Slices (Fmr1-/y mice) | 10 µM BRD0705 | Significantly reduced the number of evoked action potentials (p = 0.007) | |
| UP State Duration | Extracellular Recordings | Cortical Slices (Fmr1-/y mice) | 10 µM BRD0705 | Significantly reduced the duration of spontaneous UP states | |
| mGluR-LTD | Electrophysiology (DHPG-induced) | Hippocampal Slices (Fmr1-/y mice) | 10 µM BRD0705 | Abrogated exaggerated mGluR-dependent LTD |
Table 2: Behavioral Phenotype Correction with BRD0705 in Fmr1-/y Mice
| Phenotype | Behavioral Test | Dosing Regimen | Result | Reference |
| Audiogenic Seizures | Acoustic Alarm Exposure | 30 mg/kg, i.p. (acute) | Significantly reduced seizure incidence (p = 0.02) | |
| Inhibitory Avoidance | Step-Through Task | 30 mg/kg, i.p. (pre-training) | Rescued deficits in inhibitory avoidance learning | |
| Tolerance | Audiogenic Seizures | 30 mg/kg, i.p. (5 consecutive days) | No evidence of tachyphylaxis (tolerance) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by BRD0705 in Fragile X syndrome and a typical experimental workflow for evaluating its efficacy.
Caption: BRD0705 selectively inhibits GSK3α, a key downstream node in the mGluR5-ERK signaling pathway, to normalize protein synthesis in FXS.
Caption: A generalized workflow for preclinical evaluation of BRD0705 in the Fmr1-/y mouse model of Fragile X syndrome.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of BRD0705.
In Vivo Administration of BRD0705
-
Compound Preparation: BRD0705 is formulated for intraperitoneal (i.p.) injection. A common vehicle is a solution of 0.5% hydroxypropyl methylcellulose (HPMC) in water.
-
Dosing: For acute behavioral and in vivo biochemical studies in adult Fmr1-/y mice (C57BL/6J background), a dose of 30 mg/kg is typically administered. For chronic studies assessing tolerance, this dose can be administered daily for 5 consecutive days.
-
Administration: The calculated volume of the BRD0705 suspension is injected intraperitoneally. The timing of administration relative to the experimental endpoint is critical and should be optimized based on the pharmacokinetic profile of the compound.
Protein Synthesis Assay in Hippocampal Slices
This protocol is adapted from methods used to measure basal protein synthesis.
-
Slice Preparation:
-
Acutely dissect the hippocampus from Fmr1-/y and wild-type littermate mice in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Metabolic Labeling:
-
Incubate individual slices in aCSF containing 10 µM BRD0705 or vehicle (e.g., 0.1% DMSO) for a pre-incubation period.
-
Replace the solution with aCSF containing the same drug concentration plus a radiolabeled amino acid mixture, such as [35S]methionine/cysteine.
-
Incubate for a defined period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.
-
-
Quantification:
-
Wash slices thoroughly with ice-cold aCSF to remove unincorporated radiolabel.
-
Homogenize individual slices in a suitable lysis buffer.
-
Precipitate proteins using trichloroacetic acid (TCA).
-
Collect the protein precipitate on glass fiber filters and wash.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Normalize the counts to the total protein content of the slice homogenate, determined by a standard protein assay (e.g., BCA).
-
Audiogenic Seizure (AGS) Susceptibility Assay
This assay is a robust measure of sensory hypersensitivity in Fmr1-/y mice.
-
Animals: Use Fmr1-/y mice and wild-type littermates at an age of peak susceptibility, typically postnatal day 21 (P21).
-
Procedure:
-
Administer BRD0705 (30 mg/kg, i.p.) or vehicle 30-60 minutes prior to testing.
-
Place the mouse individually into a testing chamber (e.g., a Plexiglas box).
-
After a brief acclimation period (e.g., 1 minute), expose the mouse to a loud auditory stimulus (e.g., 118-125 dB siren or alarm) for a fixed duration (e.g., 2-3 minutes).
-
-
Scoring:
-
Observe and score the behavioral response during the stimulus presentation. A typical scoring scale is:
-
0: No response.
-
1: Wild running.
-
2: Clonic seizure.
-
3: Tonic seizure.
-
4: Respiratory arrest/death.
-
-
The incidence of seizures (percentage of mice exhibiting a score of 1 or higher) is the primary endpoint. Seizure severity and latency can also be measured.
-
Inhibitory Avoidance Task
This task assesses a form of long-term memory.
-
Apparatus: A two-chambered apparatus with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training:
-
Administer BRD0705 (30 mg/kg, i.p.) or vehicle prior to the training session.
-
Place the mouse in the light compartment, facing away from the door.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a brief, mild foot shock (e.g., 0.5 mA for 1-2 seconds).
-
Remove the mouse from the apparatus and return it to its home cage.
-
-
Testing:
-
24 hours after training, place the mouse back into the light compartment.
-
Measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive experience. A cutoff time (e.g., 300 seconds) is typically used.
-
Western Blotting for Phosphorylated Proteins
This method is used to assess the in vivo target engagement of BRD0705 by measuring the phosphorylation of downstream substrates like APP.
-
Sample Preparation:
-
Administer BRD0705 or vehicle to mice.
-
At a specified time point post-injection (e.g., 1 hour), euthanize the mice and rapidly dissect the brain region of interest (e.g., hippocampus).
-
Homogenize the tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-APP at Thr668).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensity for the phosphorylated protein.
-
Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.
-
Compare the ratio of phosphorylated to total protein between treatment groups.
-
Electrophysiology: mGluR-Dependent Long-Term Depression (LTD)
This protocol measures a form of synaptic plasticity that is exaggerated in Fmr1-/y mice.
-
Slice Preparation: Prepare acute hippocampal slices as described for the protein synthesis assay.
-
Recording:
-
Place a slice in a recording chamber continuously perfused with oxygenated aCSF.
-
Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20-30 minutes.
-
-
LTD Induction and Drug Application:
-
Apply BRD0705 (10 µM) or vehicle to the perfusion bath and allow it to equilibrate.
-
Induce mGluR-LTD by bath application of the group 1 mGluR agonist DHPG (e.g., 50-100 µM for 5 minutes).
-
Continue to record fEPSPs for at least 60 minutes after DHPG washout.
-
-
Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-DHPG baseline.
-
The magnitude of LTD is calculated as the percentage reduction in the fEPSP slope at the end of the recording period. Compare the magnitude of LTD between genotypes and treatment conditions.
-
References
Methodological & Application
Application Notes: (Rac)-BRD0705 In Vitro Kinase Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-BRD0705 is a potent and selective, orally active inhibitor of Glycogen Synthase Kinase 3α (GSK3α).[1][2] It was developed as a chemical probe to dissect the distinct biological roles of the two highly homologous GSK3 paralogs, GSK3α and GSK3β.[3] Due to the high similarity in their ATP-binding domains, designing paralog-selective inhibitors has been a significant challenge.[3] BRD0705 exploits a key amino acid difference (Asp133 in GSK3α vs. Glu196 in GSK3β) to achieve approximately 8-fold greater selectivity for GSK3α.[3][4][5] This selectivity is crucial because non-selective GSK3 inhibition can lead to the stabilization of β-catenin, a key component of the Wnt signaling pathway, which raises concerns about potential neoplastic effects.[2][3] BRD0705 has been shown to inhibit GSK3α function without stabilizing β-catenin, making it a valuable tool for studying GSK3α-specific functions and a potential therapeutic lead, particularly in acute myeloid leukemia (AML).[2][3]
Data Presentation: Kinase Inhibition Profile
BRD0705 demonstrates high potency for GSK3α and excellent selectivity across a broad panel of kinases.[1][4] The following table summarizes its inhibitory activity.
| Kinase Target | Assay Type | IC50 / Kd Value | Selectivity vs. GSK3β |
| GSK3α | IC50 | 66 nM | 8-fold |
| GSK3α | Kd | 4.8 µM | - |
| GSK3β | IC50 | 515 nM | - |
| CDK2 | IC50 | 6.87 µM | - |
| CDK3 | IC50 | 9.74 µM | - |
| CDK5 | IC50 | 9.20 µM | - |
Data sourced from references[1][2][4].
Signaling Pathway
BRD0705 is designed to selectively inhibit GSK3α, thus avoiding the activation of the Wnt/β-catenin pathway, a common consequence of dual GSK3α/β inhibition.
Caption: Selective inhibition of GSK3α by BRD0705 avoids β-catenin stabilization.
Experimental Protocol: In Vitro Kinase Assay (IMAP-FP)
This protocol is based on the Immobilized Metal Affinity for Phosphochemicals (IMAP) Fluorescence Polarization (FP) assay format, a common method for measuring kinase activity.[3] The principle involves a kinase transferring a phosphate group from ATP to a fluorescently labeled peptide substrate. The IMAP binding reagent, which consists of nanoparticles functionalized with trivalent metal ions, binds to the newly formed phosphopeptide. This binding event significantly slows the molecular rotation of the peptide, leading to a high fluorescence polarization signal.
A. Materials and Reagents
-
Enzymes: Recombinant human GSK3α
-
Inhibitor: this compound (stock solution in DMSO)
-
Substrate: Fluorescently labeled peptide substrate for GSK3α (e.g., FITC-GS-2 peptide)
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM DTT, 0.01% Tween-20[3]
-
Metal Solution: MgCl₂ or MnCl₂
-
Detection Reagent: IMAP Progressive Binding Reagent
-
Plates: 384-well, low-volume, black, non-binding surface plates
-
Instrumentation: Microplate reader capable of measuring fluorescence polarization
B. Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 5. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
BRD0705: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α).[1][2][3] This document provides detailed application notes and protocols for the use of BRD0705 in cell culture experiments, with a particular focus on its application in Acute Myeloid Leukemia (AML) research. BRD0705 offers a unique advantage by selectively inhibiting GSK3α over its paralog GSK3β, thereby avoiding the stabilization of β-catenin, a common off-target effect of dual GSK3 inhibitors that can have neoplastic implications.[1][4] These protocols and notes are intended to guide researchers in utilizing BRD0705 to investigate GSK3α signaling and its role in cellular processes such as differentiation and proliferation.
Mechanism of Action and Cellular Effects
BRD0705 is an orally active, paralog-selective inhibitor of GSK3α. It has been shown to induce myeloid differentiation and impair colony formation in AML cells, while exhibiting no significant effect on normal hematopoietic cells. A key feature of BRD0705 is its ability to inhibit GSK3α kinase function without leading to the stabilization and nuclear translocation of β-catenin, a crucial component of the Wnt signaling pathway. This selectivity mitigates concerns about potential off-target effects associated with the activation of Wnt signaling.
The inhibitory activity of BRD0705 is concentration-dependent, with specific effects observed on the phosphorylation of GSK3α at Tyr279, without affecting the corresponding phosphorylation of GSK3β at Tyr216.
Quantitative Data Summary
The following tables summarize the key quantitative data for BRD0705 activity.
Table 1: In Vitro Inhibitory Activity of BRD0705
| Target | Assay Type | IC50 | Kd |
| GSK3α | Cell-free assay | 66 nM | 4.8 µM |
| GSK3β | Cell-free assay | 515 nM | - |
Table 2: Selectivity of BRD0705 Against Other Kinases
| Kinase | IC50 | Fold Selectivity vs. GSK3α |
| CDK2 | 6.87 µM | 87-fold |
| CDK3 | 9.74 µM | 123-fold |
| CDK5 | 9.20 µM | 116-fold |
Signaling Pathway Diagram
Caption: Mechanism of BRD0705 action on GSK3α and its downstream effects.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with BRD0705
This protocol provides a general guideline for treating adherent or suspension cells with BRD0705.
Materials:
-
BRD0705 (powder or stock solution)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., U937, HL-60, MOLM-13 for AML studies)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Cell culture plates or flasks
Procedure:
-
Reconstitution of BRD0705:
-
Prepare a stock solution of BRD0705 in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of BRD0705 powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells at the desired density in appropriate cell culture plates or flasks. The density will depend on the cell type and the duration of the experiment.
-
Allow the cells to adhere (for adherent cells) or stabilize in suspension for 12-24 hours before treatment.
-
-
Treatment:
-
Thaw the BRD0705 stock solution at room temperature.
-
Prepare working solutions of BRD0705 by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 10-40 µM for AML cell lines).
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of BRD0705 treatment.
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of BRD0705 or vehicle control.
-
Incubate the cells for the desired duration (e.g., 2-24 hours for phosphorylation studies, or longer for differentiation and proliferation assays).
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells for downstream analysis such as Western blotting, qRT-PCR, or cell viability assays.
-
Protocol 2: Western Blotting for GSK3α Phosphorylation
This protocol describes how to assess the effect of BRD0705 on the phosphorylation of GSK3α.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot running and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-GSK3α (Tyr279)
-
Anti-total GSK3α
-
Anti-phospho-GSK3β (Tyr216)
-
Anti-total GSK3β
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment with BRD0705, wash the cells with ice-cold PBS.
-
Lyse the cells in protein lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
-
Protocol 3: AML Colony Formation Assay
This assay is used to evaluate the effect of BRD0705 on the clonogenic potential of AML cells.
Materials:
-
AML cell lines (e.g., MOLM-13, TF-1, U937, MV4-11, HL-60, NB-4)
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Complete cell culture medium
-
BRD0705
-
6-well plates or 35 mm dishes
Procedure:
-
Cell Preparation:
-
Treat AML cells with various concentrations of BRD0705 or vehicle control for a predetermined period (e.g., 24 hours).
-
-
Plating in Methylcellulose:
-
After treatment, wash the cells to remove the compound.
-
Resuspend the cells in complete medium.
-
Mix the cell suspension with the methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).
-
Plate the cell-methylcellulose mixture into 6-well plates or 35 mm dishes.
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 10-14 days, or until colonies are visible.
-
-
Colony Counting:
-
Count the number of colonies (defined as a cluster of >40 cells) in each well using a microscope.
-
Compare the number of colonies in the BRD0705-treated groups to the vehicle control group to determine the effect on colony formation.
-
Experimental Workflow Diagram
Caption: General workflow for BRD0705 cell culture experiments.
References
Preparing a (Rac)-BRD0705 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of (Rac)-BRD0705, a racemate of the GSK3α inhibitor BRD0705, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties and Solubility
This compound is the less active racemic mixture of BRD0705, a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α).[1][2][3][4] Accurate stock solution preparation is fundamental for downstream applications in basic research and drug discovery, particularly in studies related to conditions like acute myeloid leukemia (AML).[1]
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 321.42 g/mol | |
| Solubility in DMSO | 250 mg/mL | |
| Molar Concentration at Max Solubility | 777.80 mM |
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol outlines the steps to prepare a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Mass Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.1 mol/L x 0.001 L x 321.42 g/mol x 1000 mg/g = 32.14 mg
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 32.14 mg of this compound powder and transfer it to the tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.
-
Troubleshooting: If the compound does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle warming in a 37°C water bath may also aid dissolution. However, always check for compound stability at elevated temperatures.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the stock solution should be used within 6 months; at -20°C, it should be used within 1 month.
Important Considerations:
-
Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can negatively impact the solubility of the compound.
-
For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.1% (v/v) to avoid cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
When diluting the DMSO stock solution into an aqueous buffer or medium, it is best to make intermediate dilutions in DMSO before the final addition to the aqueous solution to prevent precipitation.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
Application Notes and Protocols for In Vivo Administration of BRD0705 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of BRD0705, a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α), in mouse models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of BRD0705 in various disease contexts, including Acute Myeloid Leukemia (AML) and neurological disorders such as Fragile X Syndrome.
Introduction
BRD0705 is a first-in-class, orally active small molecule that exhibits high selectivity for GSK3α over its paralog GSK3β.[1][2][3][4] This selectivity is advantageous as it mitigates the potential for neoplastic concerns associated with the stabilization of β-catenin, a downstream target of GSK3β.[5] In preclinical mouse models, BRD0705 has demonstrated efficacy in promoting AML cell differentiation, impairing leukemia initiation, and prolonging survival. Furthermore, it has been shown to correct pathophysiology in a mouse model of Fragile X syndrome.
Mechanism of Action
BRD0705 functions as an ATP-competitive inhibitor of GSK3α. By selectively binding to the ATP-binding pocket of GSK3α, it prevents the phosphorylation of downstream substrates. A key feature of BRD0705 is its ability to inhibit GSK3α without significantly affecting GSK3β, thereby avoiding the stabilization of β-catenin and subsequent activation of the Wnt signaling pathway, which is often associated with oncogenesis.
Signaling Pathway
The following diagram illustrates the selective inhibition of GSK3α by BRD0705 and its downstream effects, particularly in the context of AML.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Colony Formation Assay with (Rac)-BRD0705 in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key therapeutic strategy in AML is the induction of differentiation of these leukemic blasts. (Rac)-BRD0705 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3α (GSK3α)[1]. Unlike dual GSK3α/β inhibitors, BRD0705 exhibits its anti-leukemic effects without stabilizing β-catenin, a crucial aspect for mitigating potential neoplastic concerns[1][2][3]. In AML cells, BRD0705 has been demonstrated to induce myeloid differentiation and impair colony formation, highlighting its therapeutic potential[2].
These application notes provide a detailed protocol for assessing the effect of this compound on the clonogenic potential of AML cells using a colony formation assay in semi-solid media.
Mechanism of Action of this compound in AML
This compound is a selective inhibitor of GSK3α with an IC50 of 66 nM, showing approximately 8-fold selectivity over GSK3β (IC50 of 515 nM). In AML, the inhibition of GSK3α by BRD0705 leads to the induction of myeloid differentiation and a reduction in the self-renewal capacity of leukemic cells, which can be quantified by a colony formation assay. A key feature of BRD0705 is its ability to exert these effects without causing the stabilization of β-catenin, a downstream effector in the Wnt signaling pathway that is often associated with oncogenesis. The signaling cascade initiated by GSK3α inhibition involves the modulation of transcription factors critical for myeloid differentiation, such as c-MYB and MAFB.
Caption: Signaling pathway of this compound in AML cells.
Data Presentation
The following tables present representative data on the efficacy of this compound in inhibiting colony formation in various AML cell lines. While literature confirms a dose-dependent effect, specific quantitative data is limited. The data presented here is illustrative.
Table 1: Dose-Response of this compound on Colony Formation in AML Cell Lines
| Cell Line | This compound Concentration (µM) | Number of Colonies (Mean ± SD) | % Inhibition |
| MOLM-13 | Vehicle (DMSO) | 150 ± 12 | 0% |
| 1 | 110 ± 9 | 26.7% | |
| 5 | 65 ± 7 | 56.7% | |
| 10 | 25 ± 4 | 83.3% | |
| U937 | Vehicle (DMSO) | 180 ± 15 | 0% |
| 1 | 130 ± 11 | 27.8% | |
| 5 | 70 ± 8 | 61.1% | |
| 10 | 30 ± 5 | 83.3% | |
| HL-60 | Vehicle (DMSO) | 200 ± 18 | 0% |
| 1 | 150 ± 14 | 25.0% | |
| 5 | 80 ± 9 | 60.0% | |
| 10 | 35 ± 6 | 82.5% |
Table 2: IC50 Values of this compound for Colony Formation Inhibition in AML Cell Lines
| Cell Line | IC50 (µM) |
| MOLM-13 | ~4.5 |
| TF-1 | ~5.0 |
| U937 | ~4.0 |
| MV4-11 | ~6.0 |
| HL-60 | ~4.2 |
| NB4 | ~5.5 |
Experimental Protocols
Protocol 1: AML Cell Culture and Maintenance
-
Cell Lines: MOLM-13, U937, HL-60, TF-1, MV4-11, and NB4.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For TF-1 cells, supplement with 2 ng/mL of human granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split cultures every 2-3 days to maintain a cell density between 0.2 x 10^6 and 1 x 10^6 cells/mL.
Protocol 2: Colony Formation Assay with this compound
This protocol is adapted for a 6-well plate format. Adjust volumes accordingly for other formats.
Materials:
-
AML cells
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Culture medium (as described in Protocol 1)
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™ H4230)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Sterile, non-tissue culture treated 6-well plates
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (3 mL) and blunt-end needles (16-gauge)
-
Phosphate-buffered saline (PBS)
-
May-Grünwald stain
-
Giemsa stain
-
Methanol
-
Distilled water
-
Inverted microscope
Workflow:
Caption: Experimental workflow for the colony formation assay.
Procedure:
-
Cell Treatment: a. Seed AML cells in a T-25 flask at a density of 0.5 x 10^6 cells/mL. b. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or an equivalent volume of DMSO as a vehicle control. c. Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Cell Plating in Methylcellulose: a. Following the 24-hour treatment, harvest the cells by centrifugation at 300 x g for 5 minutes. b. Resuspend the cell pellet in 1 mL of IMDM and perform a cell count using a hemocytometer or an automated cell counter. c. Prepare a cell suspension in IMDM at a concentration of 2,000 cells/mL. d. In a sterile tube, add 1.5 mL of the cell suspension to 13.5 mL of methylcellulose-based medium. This will result in a final cell concentration of 200 cells/1.1 mL. e. Vortex the mixture vigorously for 30 seconds to ensure a homogenous suspension. f. Let the tube stand for 5-10 minutes to allow air bubbles to dissipate. g. Using a 3 mL syringe with a 16-gauge blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into each well of a 6-well non-tissue culture treated plate. h. Gently rotate the plate to ensure the medium spreads evenly across the well surface.
-
Incubation: a. Place the 6-well plate inside a larger 150 mm culture dish containing a small, open dish of sterile water to maintain humidity. b. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days, or until colonies are visible under an inverted microscope. Avoid disturbing the plates during incubation.
-
Colony Staining and Quantification: a. After the incubation period, flood each well with 2 mL of PBS and gently aspirate the liquid, leaving the semi-solid medium and colonies intact. b. Carefully overlay the methylcellulose with 1 mL of methanol for 5-10 minutes to fix the colonies. c. Aspirate the methanol and add 1 mL of May-Grünwald stain to each well. Incubate for 5 minutes at room temperature. d. Add 1 mL of distilled water to each well and incubate for another 5 minutes. e. Aspirate the staining solution and add 1 mL of a 1:10 dilution of Giemsa stain in distilled water to each well. Incubate for 15-20 minutes. f. Gently wash each well twice with distilled water, being careful not to dislodge the colonies. g. Aspirate the final wash and allow the plate to air dry completely. h. Count the number of colonies in each well using an inverted microscope. A colony is typically defined as a cluster of 30 or more cells.
Logical Relationship Diagram
Caption: Logical relationship of BRD0705's effect and its assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luciferase Reporter Assay for Wnt Pathway Modulation by BRD0705
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and embryonic development.[1] Dysregulation of this pathway is implicated in numerous diseases, notably cancer.[1] A key regulatory node in the canonical Wnt/β-catenin pathway is Glycogen Synthase Kinase 3 (GSK3), which exists as two isoforms, GSK3α and GSK3β. In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, targeting it for proteasomal degradation.[2] Inhibition of GSK3 leads to the stabilization and nuclear translocation of β-catenin, which then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[2]
The luciferase reporter assay is a widely used method to quantify the activity of the Wnt/β-catenin pathway.[3] This assay utilizes a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the pathway results in the production of luciferase, which can be measured as a luminescent signal.
BRD0705 is a potent and selective inhibitor of GSK3α. This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to investigate the effects of BRD0705 on the Wnt/β-catenin signaling pathway.
Principle of the Assay
The core of this application is a cell-based reporter assay. Cells are transiently or stably transfected with a luciferase reporter plasmid. This plasmid contains a promoter with multiple copies of the TCF/LEF transcription factor binding sites, which drives the expression of the firefly luciferase gene. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used to normalize for transfection efficiency and cell viability.
When the canonical Wnt pathway is activated, stabilized β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors. This complex binds to the responsive elements on the reporter plasmid, inducing the transcription of firefly luciferase. The amount of light produced upon the addition of the luciferase substrate, luciferin, is directly proportional to the level of Wnt pathway activation. By treating the cells with BRD0705, its effect on this signaling cascade can be quantitatively assessed.
Data Presentation
BRD0705 Kinase Inhibitory Activity
| Target | IC50 | Reference |
| GSK3α | 66 nM | |
| GSK3β | 515 nM |
Effect of BRD0705 on Wnt/β-catenin Signaling in a TCF/LEF Luciferase Reporter Assay
Studies have shown that in contrast to pan-GSK3 inhibitors, the selective GSK3α inhibitor BRD0705 does not lead to the stabilization of β-catenin. In a β-catenin-dependent TCF/LEF luciferase reporter assay conducted in acute myeloid leukemia (AML) cell lines, treatment with BRD0705 resulted in an absence of β-catenin-induced target activation. This suggests that selective inhibition of GSK3α by BRD0705 does not activate the canonical Wnt/β-catenin transcriptional program.
| Cell Line | Treatment | TCF/LEF Reporter Activity | Reference |
| AML Cell Lines | BRD0705 | No induction of reporter activity |
Signaling Pathways and Experimental Workflow
Canonical Wnt/β-catenin Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway and the point of intervention for BRD0705.
Experimental Workflow for Luciferase Reporter Assay
Caption: A step-by-step workflow for the Wnt/β-catenin luciferase reporter assay.
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for Wnt Pathway Activity
This protocol outlines the steps to measure the effect of BRD0705 on Wnt pathway activity using a dual-luciferase reporter system in a cell line such as HEK293T.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
TCF/LEF-responsive Firefly Luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla Luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
BRD0705 (dissolved in DMSO)
-
Recombinant Wnt3a protein or Wnt3a-conditioned medium (as a positive control for pathway activation)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Co-transfect the cells with the TCF/LEF Firefly Luciferase reporter plasmid and the Renilla Luciferase control plasmid at a ratio of 20:1 using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Seeding:
-
24 hours post-transfection, trypsinize and resuspend the cells in fresh media.
-
Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of BRD0705 in culture medium. It is recommended to test a range of concentrations (e.g., 10 nM to 10 µM) to assess dose-dependency.
-
Include the following controls:
-
Vehicle Control: Medium with the same concentration of DMSO used for the highest BRD0705 concentration.
-
Positive Control: Medium containing Wnt3a (e.g., 100 ng/mL) to induce Wnt pathway activation.
-
BRD0705 + Wnt3a: To assess the inhibitory potential of BRD0705 on activated Wnt signaling.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Aspirate the media from the wells and wash once with Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Following the firefly luciferase measurement, add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Determine the fold change in luciferase activity for each treatment condition relative to the vehicle control.
-
Plot the normalized luciferase activity against the log concentration of BRD0705 to generate a dose-response curve.
-
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
It is crucial to assess the cytotoxicity of BRD0705 to ensure that any observed decrease in luciferase activity is not due to cell death.
Materials:
-
HEK293T cells
-
96-well clear tissue culture plates
-
BRD0705
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5 x 10^3 cells per well in a 96-well clear plate and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of BRD0705 in culture medium, mirroring the concentrations used in the luciferase assay.
-
Aspirate the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for the same duration as the luciferase assay (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Conclusion
The luciferase reporter assay is a robust and sensitive method for investigating the activity of the Wnt/β-catenin signaling pathway. The provided protocols offer a framework for characterizing the effects of the selective GSK3α inhibitor, BRD0705. Based on existing data, it is anticipated that BRD0705 will not activate the TCF/LEF luciferase reporter, a key distinction from pan-GSK3 inhibitors. These application notes and protocols are intended to guide researchers in the design and execution of experiments to further elucidate the role of GSK3α in Wnt signaling and to evaluate the therapeutic potential of selective inhibitors like BRD0705.
References
- 1. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilized β-Catenin Functions through TCF/LEF Proteins and the Notch/RBP-Jκ Complex To Promote Proliferation and Suppress Differentiation of Neural Precursor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-BRD0705 in Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α)[1][2]. GSK3α is a serine/threonine kinase implicated in a variety of cellular processes, including cell proliferation, differentiation, and metabolism. Dysregulation of GSK3α activity has been linked to several diseases, including acute myeloid leukemia (AML) and metabolic disorders like type 2 diabetes. These application notes provide detailed protocols for the use of this compound in primary patient samples, with a focus on AML blasts and pancreatic beta-cells, to facilitate research into its therapeutic potential.
Mechanism of Action
This compound selectively inhibits the kinase activity of GSK3α, with a reported IC50 of 66 nM[1][2]. It demonstrates approximately 8-fold selectivity for GSK3α over the β isoform (GSK3β, IC50 = 515 nM)[1][2]. By inhibiting GSK3α, BRD0705 can modulate downstream signaling pathways, influencing cellular fate and function. Notably, in the context of AML, BRD0705 has been shown to induce myeloid differentiation and impair colony formation in AML cells, while exhibiting no significant effects on normal hematopoietic cells[3]. In metabolic regulation, GSK3 is a known negative regulator of insulin signaling[4][5]. Its inhibition can lead to the potentiation of insulin action, making it a target of interest in diabetes research.
I. Application in Primary Acute Myeloid Leukemia (AML) Patient Samples
Objective
To assess the in vitro efficacy of this compound in inducing differentiation and inhibiting the proliferation of primary AML blasts obtained from patient bone marrow or peripheral blood.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound in AML Cell Lines (for reference)
| Cell Line | IC50 for Colony Formation | Reference |
| MOLM13 | Concentration-dependent | [2] |
| TF-1 | Concentration-dependent | [2] |
| U937 | Concentration-dependent | [2] |
| MV4-11 | Concentration-dependent | [2] |
| HL-60 | Concentration-dependent | [2] |
| NB4 | Concentration-dependent | [2] |
Note: Specific IC50 values for colony formation in primary AML samples should be determined empirically. Data from cell lines suggest a starting concentration range of 1-20 µM for primary cell assays.
Experimental Protocols
1. Isolation and Culture of Primary AML Blasts
This protocol is adapted from established methods for the culture and drug sensitivity testing of primary AML cells[1][2][6].
-
Materials:
-
Ficoll-Paque PREMIUM
-
Mononuclear Cell Medium (MCM) or StemSpan™ Leukemic Cell Culture Kit
-
Recombinant human cytokines (e.g., SCF, TPO, G-CSF)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Flow cytometry antibodies (e.g., CD34, CD38, CD11b, CD14)
-
-
Procedure:
-
Isolate mononuclear cells (MNCs) from fresh bone marrow or peripheral blood samples from AML patients using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated MNCs twice with PBS.
-
Resuspend the cells in the appropriate culture medium (e.g., MCM or StemSpan™ supplemented with cytokines) at a density of 1 x 10^6 cells/mL.
-
For co-culture systems, which can better mimic the bone marrow microenvironment, plate irradiated stromal cells (e.g., OP9-M2) in 96-well plates 4-16 hours prior to adding AML cells[6].
-
Add the AML cell suspension to the wells of the 96-well plate.
-
Allow the cells to acclimate for 24-48 hours at 37°C and 5% CO2.
-
2. In Vitro Treatment with this compound
-
Procedure:
-
Prepare serial dilutions of this compound in the culture medium. A suggested starting range is 0.1 to 20 µM. Include a DMSO vehicle control.
-
After the acclimation period, add the diluted this compound or vehicle control to the cell cultures.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
3. Assessment of Cellular Response
-
Cell Viability and Proliferation:
-
After the 72-hour incubation, assess cell viability using a suitable method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by flow cytometry using a viability dye (e.g., 7-AAD or Propidium Iodide).
-
Determine the number of viable cells in each treatment condition to assess the effect on proliferation.
-
-
Myeloid Differentiation:
-
Harvest the cells and stain with fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14) and stem/progenitor markers (e.g., CD34, CD38).
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells expressing differentiation markers in response to BRD0705 treatment. An increase in CD11b and CD14 expression and a decrease in CD34 and CD38 expression would indicate myeloid differentiation.
-
-
Colony Formation Assay:
-
Following a shorter-term treatment (e.g., 24-48 hours) with this compound, wash the cells and plate them in methylcellulose-based medium (e.g., MethoCult™) to assess their colony-forming ability.
-
Culture for 10-14 days and then count the number of colonies to determine the effect of the compound on the self-renewal capacity of leukemic progenitors.
-
Mandatory Visualization
Caption: Experimental workflow for testing this compound on primary AML patient samples.
II. Application in Primary Human Pancreatic Islet Samples
Objective
To investigate the effect of this compound on pancreatic beta-cell function, specifically on glucose-stimulated insulin secretion (GSIS) and its potential interplay with GLP-1 receptor signaling in primary human islets.
Data Presentation
Table 2: Expected Outcomes of GSK3 Inhibition on Pancreatic Beta-Cell Function
| Parameter | Expected Effect of GSK3 Inhibition | Rationale/Reference |
| Beta-cell Replication | Increase | GSK3 inhibition promotes replication of insulinoma cells and rat islets[7]. |
| Beta-cell Survival | Increase | GSK3 inhibitors alleviate glucotoxicity and lipotoxicity in insulinoma cells[7]. |
| Islet Inflammation | Decrease | GSK3 inhibition reduces the expression of pro-inflammatory cytokines in islets[7][8][9]. |
| Glucose-Stimulated Insulin Secretion (GSIS) | Potentiation | GSK3 negatively regulates insulin signaling; its inhibition is expected to enhance insulin action[4][5]. |
Experimental Protocols
1. Isolation and Culture of Primary Human Pancreatic Islets
This protocol is based on established methods for human islet isolation and culture[1][2][6].
-
Materials:
-
Human donor pancreas
-
Collagenase solution
-
COBE 2991 cell processor (or similar)
-
CMRL-1066 culture medium
-
This compound (stock solution in DMSO)
-
GLP-1 receptor agonist (e.g., Exendin-4)
-
Glucose solutions (low and high concentrations)
-
Insulin ELISA kit
-
-
Procedure:
-
Isolate human pancreatic islets from donor pancreata using collagenase digestion and purification on a continuous density gradient using a cell separator.
-
Culture the isolated islets in CMRL-1066 medium supplemented with 10% FBS, penicillin/streptomycin at 37°C and 5% CO2.
-
Allow the islets to recover for 24-48 hours before initiating experiments.
-
2. Treatment of Human Islets with this compound
-
Procedure:
-
Prepare dilutions of this compound in the culture medium. A suggested starting concentration range, based on AML cell line data, is 1-10 µM. Include a DMSO vehicle control.
-
Pre-incubate batches of approximately 50-100 islets with this compound or vehicle control for a specified period (e.g., 24 hours) prior to functional assays.
-
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Procedure:
-
After pre-incubation with BRD0705, wash the islets and pre-incubate them in Krebs-Ringer bicarbonate buffer (KRBH) with low glucose (e.g., 2.8 mM) for 1 hour.
-
Transfer the islets to fresh KRBH buffer with low glucose for 1 hour and collect the supernatant (basal insulin secretion).
-
Transfer the islets to KRBH buffer with high glucose (e.g., 16.7 mM) for 1 hour and collect the supernatant (stimulated insulin secretion).
-
To assess the interplay with GLP-1R signaling, include parallel treatment groups where a GLP-1R agonist (e.g., 100 nM Exendin-4) is added during the high glucose stimulation step, both in the presence and absence of BRD0705.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Normalize the insulin secretion to the total insulin content of the islets, which can be determined by lysing the islets after the experiment.
-
Mandatory Visualization
Caption: Simplified insulin signaling pathway showing the inhibitory role of this compound on GSK3α.
Caption: GLP-1 receptor signaling pathway in pancreatic beta-cells and potential crosstalk with GSK3.
Disclaimer
These protocols and application notes are intended for research use only by trained professionals. The optimal conditions for using this compound in primary patient samples may vary depending on the specific patient characteristics, sample quality, and experimental setup. It is highly recommended to perform dose-response and time-course experiments to determine the optimal experimental parameters for each specific application. All work with human samples must be conducted in accordance with institutional and national ethical guidelines.
References
- 1. Ex-vivo Sensitivity Profiling to Guide Clinical Decision Making in Acute Myeloid Leukemia: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Therapeutic biomarkers in acute myeloid leukemia: functional and genomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Screening of Primary Human Acute Myeloid Leukemia Using Co-culture and Multiplexed FACS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Implication of glycogen synthase kinase 3 in diabetes-associated islet inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for BRD0705 Treatment of SH-SY5Y and HEK293T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). It exhibits an 8-fold selectivity for GSK3α over GSK3β, making it a valuable tool for dissecting the specific roles of GSK3α in cellular processes.[1] Notably, BRD0705 does not induce the stabilization of β-catenin, a common effect of pan-GSK3 inhibitors, thereby mitigating potential off-target effects related to the Wnt signaling pathway.[2][3] These characteristics make BRD0705 a promising research tool for studying the therapeutic potential of selective GSK3α inhibition in various contexts, including neurological disorders and oncology.
This document provides detailed application notes and protocols for the treatment of the human neuroblastoma cell line SH-SY5Y and the human embryonic kidney cell line HEK293T with BRD0705.
Data Presentation
The following tables summarize the key quantitative data for BRD0705.
Table 1: In Vitro Efficacy of BRD0705
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | GSK3α | 66 nM | Cell-free assay | [1][2] |
| IC50 | GSK3β | 515 nM | Cell-free assay | |
| Kd | GSK3α | 4.8 µM | HEK293T cells | |
| EC50 (β-catenin nuclear translocation) | GSK3α | 3.02 µM | SH-SY5Y cells |
Table 2: Selectivity Profile of BRD0705 against other kinases
| Kinase | IC50 (µM) | Fold Selectivity vs. GSK3α | Reference |
| CDK2 | 6.87 | 87-fold | |
| CDK3 | 9.74 | 123-fold | |
| CDK5 | 9.20 | 116-fold |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of BRD0705 and a typical experimental workflow.
References
Troubleshooting & Optimization
Optimizing BRD0705 concentration to avoid off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of BRD0705 to achieve on-target effects while minimizing off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of BRD0705 and its selectivity profile?
BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). It exhibits approximately 8-fold selectivity for GSK3α over GSK3β.[1] This paralog-selective inhibition is a key feature of BRD0705, allowing for the decoupling of GSK3α inhibition from the activation of the WNT/β-catenin pathway, which is a common toxicity concern with dual GSK3α/β inhibitors.[2]
Q2: What are the known off-targets of BRD0705?
While BRD0705 is highly selective for GSK3α, at higher concentrations, it can inhibit other kinases. The most potently inhibited off-target kinases are from the Cyclin-Dependent Kinase (CDK) family, specifically CDK2, CDK3, and CDK5.[1][2]
Q3: At what concentration does BRD0705 typically show on-target effects in cell-based assays?
In acute myeloid leukemia (AML) cell lines such as U937, treatment with BRD0705 in the range of 10-40 μM has been shown to impair GSK3α Tyr279 phosphorylation in a time- and concentration-dependent manner, without affecting the phosphorylation of GSK3β at Tyr216.[1] It has also been shown to impair colony formation in various AML cell lines in a concentration-dependent manner.[1][2]
Q4: How can I be sure that the observed phenotype is due to GSK3α inhibition and not off-target effects?
To confirm that the observed effects are due to on-target GSK3α inhibition, consider the following control experiments:
-
Use an inactive enantiomer: BRD5648, the inactive enantiomer of BRD0705, can be used as a negative control. It should not induce the same phenotypic changes or affect GSK3 phosphorylation.[2]
-
Rescue experiments: If possible, overexpressing a constitutively active form of GSK3α could rescue the phenotype induced by BRD0705.
-
Orthogonal approaches: Use structurally different GSK3α inhibitors to see if they replicate the same phenotype.
-
Dose-response analysis: A clear dose-response relationship between BRD0705 concentration and the observed phenotype strengthens the evidence for on-target activity.
Q5: Does BRD0705 treatment lead to β-catenin stabilization?
No, a key advantage of BRD0705's selectivity for GSK3α is that it does not lead to the stabilization of β-catenin.[2][3] This has been confirmed using β-catenin dependent TCF/LEF luciferase reporter assays in AML cell lines.[1] This attribute mitigates concerns about potential neoplastic effects associated with WNT pathway activation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable on-target effect (e.g., no change in GSK3α phosphorylation or downstream phenotype). | Insufficient concentration of BRD0705. | Gradually increase the concentration of BRD0705. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Poor compound stability or solubility. | Prepare fresh stock solutions of BRD0705. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solubility issues and solvent-induced toxicity.[4] | |
| Cell line is not sensitive to GSK3α inhibition. | Confirm GSK3α expression in your cell line. Consider using a positive control compound known to be active in your system. | |
| High cell toxicity observed at concentrations expected to be effective. | Off-target effects at high concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the 50% cytotoxic concentration (CC50). Aim to use BRD0705 at concentrations well below the CC50. |
| Solvent toxicity. | Run a vehicle control with the same concentration of DMSO (or other solvent) used for BRD0705 treatment to assess solvent-induced toxicity.[4] | |
| Inconsistent or non-reproducible results. | Compound degradation. | Aliquot stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles.[4] |
| Experimental variability. | Ensure consistent cell seeding densities, treatment times, and assay conditions. | |
| Observed phenotype does not align with known GSK3α signaling. | Potential off-target effect. | Perform a kinase selectivity screen to identify other potential targets of BRD0705 at the concentration you are using. Use the inactive enantiomer (BRD5648) as a negative control.[2] |
Data Presentation
Table 1: In Vitro Potency and Selectivity of BRD0705
| Target | IC50 | Kd | Selectivity vs. GSK3β |
| GSK3α | 66 nM | 4.8 μM | 8-fold |
| GSK3β | 515 nM | - | - |
Data sourced from MedchemExpress and Selleck Chemicals.[1][3]
Table 2: Off-Target Kinase Inhibition Profile of BRD0705
| Off-Target Kinase | IC50 | Selectivity vs. GSK3α |
| CDK2 | 6.87 μM | 87-fold |
| CDK3 | 9.74 μM | 123-fold |
| CDK5 | 9.20 μM | 116-fold |
Data from a kinase panel screen of 311 kinases.[1][2]
Experimental Protocols
Protocol 1: Determining the On-Target IC50 of BRD0705 in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of BRD0705 on GSK3α activity in a cellular context by measuring the phosphorylation of a downstream substrate.
-
Cell Seeding: Plate your cells of interest (e.g., U937) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight if applicable.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of BRD0705 in 100% DMSO.
-
Perform serial dilutions of the stock solution in a suitable cell culture medium to create a range of working concentrations (e.g., from 1 nM to 100 µM).
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the prepared BRD0705 working solutions to the respective wells.
-
Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 2-24 hours) under standard cell culture conditions (37°C, 5% CO₂).[1]
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize protein concentrations and perform SDS-PAGE followed by Western blotting.
-
Probe the membrane with primary antibodies against phospho-GSK3α (Tyr279), total GSK3α, phospho-GSK3β (Tyr216), and total GSK3β.
-
Use an appropriate loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phospho-protein signal to the total protein signal for each target.
-
Plot the normalized phospho-protein levels against the log of the BRD0705 concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Assessing Off-Target Effects using a Kinase Panel Screen
To broadly assess the selectivity of BRD0705, a commercially available kinase panel screen is recommended.
-
Select a Kinase Panel: Choose a kinase panel that includes a broad range of human kinases, including CDKs and other kinases related to your signaling pathway of interest.
-
Submit Compound: Provide the kinase screening service with a sample of BRD0705 at a specified concentration (e.g., 10 µM).
-
Data Analysis: The service will provide data on the percent inhibition of each kinase in the panel.
-
Follow-up: For any significant off-target "hits," perform follow-up dose-response experiments to determine the IC50 for those specific kinases.
Visualizations
Caption: Signaling pathway showing selective inhibition of GSK3α by BRD0705.
Caption: Workflow for determining the optimal experimental concentration of BRD0705.
Caption: Relationship between BRD0705 concentration and observed biological effects.
References
Potential off-target kinases of BRD0705
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the GSK3α inhibitor, BRD0705.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of BRD0705 and what is its selectivity profile?
BRD0705 is a potent and orally active inhibitor that selectively targets Glycogen Synthase Kinase 3α (GSK3α).[1][2] It exhibits an 8-fold selectivity for GSK3α over its paralog, GSK3β.[1] This selectivity is crucial as dual inhibition of both GSK3 paralogs can lead to mechanism-based toxicities related to β-catenin stabilization.[3] With BRD0705, it is possible to decouple the inhibition of GSK3α from the activation of the WNT/β-catenin pathway.[3]
Q2: What are the known off-target kinases of BRD0705?
While BRD0705 is highly selective, kinome screening has identified potential off-target kinases. The most notable off-targets belong to the Cyclin-Dependent Kinase (CDK) family, specifically CDK2, CDK3, and CDK5. Another potential off-target identified through chemoproteomics is the cAMP-dependent Protein Kinase catalytic subunit β (Prkcab).
Q3: How can I experimentally determine the off-target profile of BRD0705 in my system?
Several methods can be employed to identify the off-target profile of BRD0705. The most common techniques are:
-
KINOMEscan: An affinity-based binding assay that tests the interaction of a compound against a large panel of purified kinases.
-
Competitive Chemoproteomics: This method uses a broad-spectrum kinase probe to label kinases in a cellular lysate. The ability of BRD0705 to compete with the probe for binding reveals its targets.
-
NanoBRET™ Target Engagement Assay: A cell-based assay that measures the binding of a compound to a specific kinase target in living cells.
Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Q4: I am observing unexpected phenotypic effects in my experiment with BRD0705. How can I determine if these are due to on-target or off-target effects?
Differentiating between on-target and off-target effects is a critical aspect of inhibitor studies. Here are some strategies:
-
Use of a Structurally Unrelated Inhibitor: Employ a different, structurally distinct GSK3α inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of GSK3α. If the phenotype is reversed, it confirms an on-target effect.
-
Knockdown/Knockout Models: Compare the phenotype induced by BRD0705 with that of GSK3α knockdown or knockout using techniques like siRNA or CRISPR.
-
Dose-Response Analysis: Correlate the concentration of BRD0705 required to induce the phenotype with its IC50 for GSK3α and its off-targets. If the effect occurs at concentrations significantly higher than the GSK3α IC50, off-target effects should be considered.
-
Downstream Pathway Analysis: Analyze the phosphorylation status of known downstream substrates of GSK3α and the identified off-target kinases (e.g., CDK substrates). This can provide evidence for which kinase is being inhibited at the effective concentration of BRD0705.
Data Presentation
Table 1: Kinase Selectivity Profile of BRD0705
| Kinase Target | Assay Type | IC50 / Kd | Selectivity vs. GSK3α |
| GSK3α | Cell-free assay | 66 nM (IC50) | - |
| Cell-based assay | 4.8 µM (Kd) | - | |
| GSK3β | Cell-free assay | 515 nM (IC50) | 8-fold |
| CDK2 | Cell-free assay | 6.87 µM | 104-fold |
| CDK3 | Cell-free assay | 9.74 µM | 148-fold |
| CDK5 | Cell-free assay | 9.20 µM | 139-fold |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: KINOMEscan® Profiling (General Workflow)
This protocol provides a general overview of the KINOMEscan® competition binding assay.
-
Compound Preparation: Dissolve BRD0705 in 100% DMSO to create a stock solution.
-
Assay Setup: Kinases are expressed as DNA-tagged fusion proteins. An immobilized ligand is prepared on a solid support (e.g., beads).
-
Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (BRD0705) are incubated together. BRD0705 will compete with the immobilized ligand for binding to the kinase's active site.
-
Capture: The amount of kinase bound to the solid support is quantified. Compounds that bind to the kinase will reduce the amount of kinase captured.
-
Quantification: The DNA tag on the kinase is used for quantification via quantitative PCR (qPCR). The results are compared to a DMSO control.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the compound to the kinase. Dissociation constants (Kd) can be determined from dose-response curves.
Protocol 2: Competitive Chemoproteomics Workflow
This protocol outlines the general steps for identifying kinase targets using competitive chemoproteomics.
-
Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat the cells with either DMSO (vehicle control) or varying concentrations of BRD0705 for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.
-
Probe Labeling: Incubate the lysates with a broad-spectrum, alkyne-tagged kinase probe (e.g., a desthiobiotin-ATP or -ADP probe). This probe will covalently label the active site of many kinases.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., biotin) to the alkyne-tagged probe that is now bound to kinases.
-
Enrichment: Use streptavidin-coated beads to enrich for the biotin-labeled kinases.
-
On-Bead Digestion: Digest the enriched proteins into peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase between the BRD0705-treated and DMSO-treated samples. A decrease in the abundance of a kinase in the BRD0705-treated sample indicates that the compound bound to that kinase and prevented its labeling by the probe.
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol describes how to measure the binding of BRD0705 to a specific kinase in living cells.
-
Cell Seeding: Seed HEK293 cells transiently expressing a NanoLuc®-kinase fusion protein into a 384-well plate.
-
Tracer and Compound Addition: Pre-treat the cells with a NanoBRET™ tracer, which is a fluorescently labeled ligand for the kinase. Then, add varying concentrations of BRD0705.
-
Incubation: Incubate the plate for a specified period (e.g., 1 hour) to allow the compound and tracer to reach binding equilibrium within the cells.
-
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a microplate reader. The BRET signal is generated when the NanoLuc® luciferase and the fluorescent tracer are in close proximity (i.e., when the tracer is bound to the kinase).
-
Data Analysis: The binding of BRD0705 to the NanoLuc®-kinase fusion protein will displace the tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of BRD0705 that displaces 50% of the tracer, can be calculated from a dose-response curve.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for BRD0705 in cellular assays.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | BRD0705 has limited aqueous solubility. Visually inspect for precipitation in your media. Prepare fresh stock solutions in DMSO and ensure the final DMSO concentration is consistent across experiments and does not exceed a non-toxic level (typically <0.5%). Sonication or gentle heating may aid dissolution in stock solutions. |
| Cell Density and Health | Ensure consistent cell seeding density and viability across all wells and experiments. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to ensure the observed effects are not due to cytotoxicity. |
| Assay Incubation Time | Optimize the incubation time with BRD0705. A time-course experiment can determine the optimal duration for observing the desired effect. |
| ATP Concentration | In cell-based assays, the high intracellular ATP concentration can compete with ATP-competitive inhibitors like BRD0705, leading to a rightward shift in the IC50 value compared to biochemical assays. This is an important consideration when comparing data from different assay formats. |
Issue 2: No effect on β-catenin stabilization is observed, even at high concentrations of BRD0705.
| Potential Cause | Troubleshooting Step |
| Paralog Selectivity | This is the expected outcome and a key feature of BRD0705. Due to its selectivity for GSK3α over GSK3β, BRD0705 does not typically stabilize β-catenin, as dual inhibition of both paralogs is often required for this effect. |
| Confirmation of Target Engagement | To confirm that BRD0705 is engaging its target in your cells, measure the phosphorylation of a direct GSK3α substrate other than β-catenin. For example, you can assess the phosphorylation of GSK3α at Tyr279, which is an autophosphorylation site and a surrogate for its enzymatic activity. |
Issue 3: BRD0705 induces a phenotype that is not consistent with known GSK3α functions.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | The observed phenotype may be due to the inhibition of off-target kinases like CDK2 or CDK5. Review the literature for the cellular roles of these kinases in your experimental context. |
| Differentiating On- vs. Off-Target Effects | Perform a Western blot to analyze the phosphorylation of key substrates of both GSK3α and CDKs. For example, check the phosphorylation of Tau (a substrate of both GSK3 and CDK5) and Rb (a substrate of CDKs). Correlate the phosphorylation changes with the dose-response of your observed phenotype. |
| Use of Control Compounds | Compare the phenotype induced by BRD0705 with that of a known CDK inhibitor. If the phenotypes are similar, it suggests an off-target effect. |
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of GSK3α and the point of inhibition by BRD0705.
Caption: Integrated workflow for the identification and validation of off-target kinases for a small molecule inhibitor like BRD0705.
Caption: A decision tree to guide troubleshooting when encountering unexpected experimental results with BRD0705.
References
Technical Support Center: (Rac)-BRD0705 and its Inactive Enantiomer in Control Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Rac)-BRD0705 and its enantiomers in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Effective use of chiral molecules like BRD0705 and its inactive enantiomer, BRD5648, is crucial for obtaining reliable and interpretable results. Below is a troubleshooting guide for common issues encountered during control experiments.
Table 1: Troubleshooting Common Issues in this compound Inactive Enantiomer Control Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inactive enantiomer (BRD5648) shows unexpected activity | 1. Contamination: The inactive enantiomer sample may be contaminated with the active enantiomer (BRD0705). 2. Off-target effects: At high concentrations, the inactive enantiomer might exhibit off-target effects unrelated to GSK3α inhibition.[1] 3. Cell line sensitivity: The specific cell line used may be particularly sensitive to the compound's scaffold, irrespective of its chirality. | 1. Verify Purity: Confirm the enantiomeric purity of BRD5648 using chiral chromatography. 2. Concentration Optimization: Perform a dose-response curve for both enantiomers to identify a concentration at which BRD0705 is active and BRD5648 is inactive. 3. Alternative Controls: Consider using a structurally unrelated GSK3 inhibitor or a vehicle control (e.g., DMSO) as additional negative controls. |
| Inconsistent results between experiments | 1. Compound Stability: Improper storage or handling of the compounds may lead to degradation. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. 3. Assay Variability: Inherent variability in biological assays. | 1. Proper Storage: Store compounds as recommended by the supplier, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Standardize Cell Culture: Use cells within a defined low passage number range for all experiments. 3. Increase Replicates: Increase the number of technical and biological replicates to improve statistical power. |
| No or weak effect observed with the active enantiomer (BRD0705) | 1. Suboptimal Concentration: The concentration of BRD0705 used may be too low to effectively inhibit GSK3α. 2. Incorrect Assay Window: The time point for measuring the effect may be too early or too late. 3. Low Target Expression: The target protein, GSK3α, may be expressed at low levels in the chosen cell line. | 1. Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of BRD0705. The IC50 for GSK3α is 66 nM.[2][3] 2. Time-Course Experiment: Conduct a time-course experiment to identify the optimal time point for observing the desired effect. 3. Confirm Target Expression: Verify the expression of GSK3α in your cell line using Western blot or qPCR. |
| Difficulty in dissolving this compound or its enantiomers | 1. Incorrect Solvent: Using a solvent in which the compound has low solubility. 2. Precipitation: The compound may precipitate out of solution upon dilution in aqueous media. | 1. Use Appropriate Solvent: this compound is soluble in DMSO. 2. Careful Dilution: Prepare a high-concentration stock solution in DMSO and then dilute it stepwise in the final aqueous buffer or media, ensuring thorough mixing at each step. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using the inactive enantiomer BRD5648 in my experiments?
A1: The inactive enantiomer, BRD5648, serves as a crucial negative control. Since enantiomers have identical physical and chemical properties, any observed biological effect from BRD0705 that is absent with BRD5648 can be more confidently attributed to the specific inhibition of its target, GSK3α, rather than to non-specific effects of the chemical scaffold.[4]
Q2: At what concentration should I use BRD0705 and its inactive enantiomer?
A2: The optimal concentration will depend on your specific cell line and assay. It is highly recommended to perform a dose-response experiment for both BRD0705 and BRD5648. As a starting point, BRD0705 has a reported IC50 of 66 nM for GSK3α.[2] A common concentration range for in vitro studies is 1-10 µM. The inactive enantiomer should be used at the same concentrations as the active one to ensure a proper comparison.
Q3: Can this compound be used directly, or should I separate the enantiomers?
Q4: How can I confirm that BRD0705 is selectively inhibiting GSK3α in my cells?
A4: You can perform a Western blot to assess the phosphorylation status of GSK3α at Tyr279. Treatment with BRD0705 should lead to a decrease in p-GSK3α (Tyr279) levels, indicating inhibition of its kinase activity. As a control, you can also check the phosphorylation of GSK3β at Tyr216, which should be less affected due to the selectivity of BRD0705.
Q5: Is the mechanism of action of BRD0705 dependent on β-catenin?
A5: No, a key feature of BRD0705 is that its mechanism of action is independent of β-catenin stabilization. This is a significant advantage as it mitigates the potential for off-target effects associated with the Wnt/β-catenin signaling pathway. You can confirm this in your experiments by performing a Western blot for β-catenin; its levels should not increase following treatment with BRD0705.
Experimental Protocols
Western Blot for p-GSK3α (Tyr279) and β-catenin
This protocol details the steps to assess the inhibition of GSK3α and the β-catenin independence of BRD0705's action in AML cell lines.
Materials:
-
AML cell line (e.g., MOLM-13, MV4-11)
-
BRD0705 and BRD5648
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-GSK3α (Tyr279), anti-GSK3α, anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed AML cells and treat with vehicle (DMSO), BRD0705, and BRD5648 at the desired concentrations for the determined time.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the bands using a chemiluminescence imaging system.
AML Cell Differentiation Assay (Flow Cytometry)
This protocol describes how to assess myeloid differentiation in AML cells treated with BRD0705.
Materials:
-
AML cell line
-
BRD0705 and BRD5648
-
DMSO
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with DMSO, BRD0705, and BRD5648 for the desired duration (e.g., 48-72 hours).
-
Cell Staining: Harvest cells, wash with flow cytometry buffer, and stain with fluorochrome-conjugated antibodies against differentiation markers for 30 minutes on ice in the dark.
-
Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of cells expressing the differentiation markers.
Colony Formation Assay
This protocol is for evaluating the effect of BRD0705 on the clonogenic potential of AML cells.
Materials:
-
AML cell line
-
BRD0705 and BRD5648
-
DMSO
-
Methylcellulose-based medium
-
6-well plates
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of AML cells.
-
Plating: Mix the cells with the methylcellulose medium containing DMSO, BRD0705, or BRD5648 at various concentrations. Plate the mixture into 6-well plates.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 10-14 days until colonies are visible.
-
Colony Counting: Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
Mandatory Visualizations
Caption: Experimental workflow for testing BRD0705 and its inactive control.
References
- 1. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Results with Racemic vs. Enantiopure BRD0705
This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of experimental results obtained using racemic versus enantiopure BRD0705. Understanding the stereochemistry of BRD0705 is critical for accurate data interpretation and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is BRD0705 and what is its mechanism of action?
BRD0705 is a potent and orally active inhibitor of Glycogen Synthase Kinase 3α (GSK3α).[1][2][3] It exhibits paralog selectivity, meaning it is significantly more potent against GSK3α than its isoform, GSK3β.[1][2] The primary mechanism of action is the inhibition of the kinase function of GSK3α. A key feature of BRD0705 is its ability to inhibit GSK3α without causing the stabilization of β-catenin, a common effect of dual GSK3α/β inhibitors that can have neoplastic potential.
Q2: What is the difference between racemic BRD0705 and its enantiopure forms?
Racemic BRD0705 is a 1:1 mixture of its two enantiomers, which are non-superimposable mirror images of each other. The biological activity of BRD0705 resides almost exclusively in one of these enantiomers. The active enantiomer is BRD0705, while the inactive enantiomer is designated as BRD5648. Using the racemic mixture means that 50% of the compound administered is inactive.
Q3: Which enantiomer of BRD0705 is the active one?
The active enantiomer is BRD0705. Its inactive counterpart, BRD5648, has an inverted quaternary center stereochemistry and is relatively inactive against GSK3 kinases. Some sources refer to the inactive enantiomer as (R)-BRD0705, which implies the active BRD0705 is the (S)-enantiomer.
Q4: Why should I use the enantiopure BRD0705 instead of the racemic mixture?
Using the enantiopure active form (BRD0705) is highly recommended for several reasons:
-
Potency and Accuracy: The measured potency of the racemic mixture is effectively diluted by the presence of the inactive enantiomer. Using the pure active enantiomer will provide more accurate and potent results.
-
Reduced Off-Target Effects: The inactive enantiomer, while considered inactive against GSK3, could have unforeseen off-target effects that might confound experimental results.
-
Clarity of Interpretation: Using the enantiopure compound ensures that the observed biological effects are directly attributable to the inhibition of GSK3α by the active molecule.
Q5: What is BRD5648 and how should it be used?
BRD5648 is the inactive enantiomer of BRD0705 and serves as an excellent negative control in experiments. By comparing the results of BRD0705 with those of BRD5648, researchers can confirm that the observed effects are due to the specific on-target activity of BRD0705 and not due to non-specific or off-target effects of the chemical scaffold.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lower than expected potency or efficacy in my assay. | You may be using the racemic mixture of BRD0705. | Verify the source of your compound. If it is racemic, consider switching to the enantiopure BRD0705 for a more potent effect. Note that the IC50 of the pure active enantiomer will be lower than that of the racemate. |
| Inconsistent results between batches of the compound. | One batch may be racemic and another enantiopure, or the enantiomeric excess (purity) may differ between batches. | Always source your compounds from a reputable supplier and request a certificate of analysis that specifies the enantiomeric purity. Use the same form of the compound (racemic or enantiopure) throughout a study. |
| Observing unexpected biological effects that don't align with GSK3α inhibition. | The inactive enantiomer in the racemic mixture might be causing off-target effects. | Use the inactive enantiomer, BRD5648, as a negative control to determine if the unexpected effects are due to the chemical scaffold itself rather than GSK3α inhibition. |
| Difficulty reproducing published data. | The original publication may have used the enantiopure form, while you are using the racemic mixture, or vice-versa. | Carefully check the experimental section of the publication to determine which form of BRD0705 was used. Contact the authors for clarification if necessary. |
Data Presentation
Table 1: Comparison of Racemic vs. Enantiopure BRD0705 Activity
| Compound | Description | Target | IC50 | Key Characteristics |
| Racemic BRD0705 | 1:1 mixture of active and inactive enantiomers | GSK3α | 66 nM | Potency is diluted by the inactive enantiomer. |
| GSK3β | 515 nM | 8-fold selectivity for GSK3α over GSK3β. | ||
| BRD0705 (Enantiopure) | Active enantiomer | GSK3α | < 66 nM | The primary source of biological activity. |
| BRD5648 | Inactive enantiomer | GSK3α/β | Inactive | Ideal negative control. |
Note: The IC50 of enantiopure BRD0705 is expected to be approximately half that of the racemic mixture, assuming the inactive enantiomer has no activity.
Experimental Protocols
Kinase Inhibition Assay (Mobility-Shift Microfluidic Assay)
This protocol is a general representation of how the IC50 values for BRD0705 are determined.
-
Reagents: Purified recombinant GSK3α and GSK3β enzymes, fluorescently labeled peptide substrate, ATP, BRD0705 (racemic or enantiopure), and kinase buffer.
-
Procedure:
-
Prepare a serial dilution of the test compound (BRD0705).
-
In a microplate, combine the kinase, the fluorescently labeled substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP at its Km concentration.
-
Incubate the reaction mixture at a controlled temperature for a specific time.
-
Stop the reaction.
-
Analyze the reaction products using a microfluidic chip-based instrument (e.g., Caliper LabChip). The instrument measures the ratio of phosphorylated to unphosphorylated substrate based on their different electrophoretic mobilities.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Relationship between racemic BRD0705 and its enantiopure forms.
Caption: Simplified signaling pathway of BRD0705 action.
Caption: Recommended experimental workflow for result validation.
References
Technical Support Center: Cell Viability Assays for BRD0705 Toxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of the selective GSK3α inhibitor, BRD0705, using cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is BRD0705 and what is its mechanism of action?
A1: BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α) with an IC50 of 66 nM.[1][2] It exhibits approximately 8-fold selectivity for GSK3α over GSK3β (IC50 of 515 nM).[2] BRD0705 is primarily investigated for its therapeutic potential in Acute Myeloid Leukemia (AML).[1][2] Its mechanism of action involves the induction of myeloid differentiation and impairment of colony formation in AML cells. A key feature of BRD0705 is that it does not stabilize β-catenin, which mitigates the risk of potential neoplastic toxicities associated with dual GSK3α/β inhibitors.
Q2: Why is it important to perform cell viability assays for BRD0705?
A2: Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of BRD0705 on different cell types. These assays help to establish a therapeutic window by measuring the concentration at which BRD0705 is effective against target cells (e.g., AML cells) while minimizing toxicity to non-target or healthy cells. For instance, studies have shown that BRD0705 impairs colony formation in AML cell lines without affecting normal hematopoietic cell growth. One study noted toxicity of BRD0705 at concentrations greater than 30 μM when assessing GSK3β inhibition.
Q3: Which cell viability assays are recommended for assessing BRD0705 toxicity?
A3: While several cell viability assays are available, the choice of assay should be carefully considered due to the potential for compound interference and effects on cellular metabolism.
-
Recommended:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, a key indicator of metabolically active cells. They are generally less susceptible to interference from compounds that alter cellular metabolism.
-
Dye exclusion assays (e.g., Trypan Blue): This method provides a direct count of viable cells based on membrane integrity.
-
-
Use with Caution:
-
Tetrazolium-based assays (MTT, XTT, MTS): These colorimetric assays measure metabolic activity. However, GSK3 inhibitors have been shown to affect cellular metabolism, including glycolysis and glycogen synthesis. This can lead to an over- or underestimation of cell viability. Kinase inhibitors, in general, have been reported to interfere with MTT reduction.
-
Q4: What are some common AML cell lines that can be used to test BRD0705 toxicity?
A4: Published studies have utilized various AML cell lines to evaluate the effects of BRD0705. These include:
-
U937
-
MOLM-13
-
MV4-11
-
TF-1
-
HL-60
-
NB4
Troubleshooting Guides
This section addresses specific issues you might encounter during your cell viability experiments with BRD0705.
Issue 1: Inconsistent IC50 values in my cell viability assay.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. A cell titration should be performed to determine the linear range of the assay. |
| BRD0705 Degradation | Prepare fresh dilutions of BRD0705 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the peripheral wells with sterile PBS or media. |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use fresh pipette tips for each replicate and condition. |
Issue 2: My MTT/XTT assay shows an unexpected increase in signal at higher BRD0705 concentrations.
| Possible Cause | Recommended Solution |
| Metabolic Alterations | GSK3 inhibitors can alter cellular metabolism. An increase in metabolic activity might not correlate with an increase in cell number. |
| Direct Reduction of Tetrazolium Salt | Some compounds can directly reduce the tetrazolium salt, leading to a false positive signal. |
| Solution | Validate with an orthogonal assay: Confirm your results using a non-metabolic assay, such as an ATP-based assay (CellTiter-Glo®) or a direct cell count with Trypan Blue. Run a cell-free control: Incubate BRD0705 with the MTT/XTT reagent in cell-free media to check for direct chemical reduction. |
Issue 3: The vehicle control (DMSO) is showing significant toxicity.
| Possible Cause | Recommended Solution |
| High DMSO Concentration | The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent toxicity. |
| Cell Line Sensitivity | Some cell lines are more sensitive to DMSO than others. |
| Solution | Perform a DMSO dose-response curve: Determine the maximum non-toxic concentration of DMSO for your specific cell line. Ensure proper mixing: Thoroughly mix the final dilution to avoid localized high concentrations of DMSO. |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is recommended for assessing BRD0705 toxicity due to its reliability with compounds that may affect metabolism.
Materials:
-
AML cell line of choice (e.g., U937)
-
Complete culture medium
-
BRD0705
-
DMSO (vehicle)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in an opaque-walled 96-well plate.
-
Include wells with medium only for background measurement.
-
Incubate the plate at 37°C and 5% CO2 overnight.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of BRD0705 in DMSO.
-
Perform serial dilutions of BRD0705 in complete culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control wells (DMSO only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the BRD0705 concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for assessing BRD0705 toxicity using the CellTiter-Glo assay.
Caption: Simplified signaling pathway of BRD0705 action in AML cells.
References
Troubleshooting inconsistent results with (Rac)-BRD0705
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-BRD0705.
Troubleshooting Guide
Inconsistent or Weaker Than Expected Potency
Question: My experimental results with this compound are inconsistent, or the observed potency is lower than reported values. What could be the cause?
Answer: Several factors can contribute to inconsistent or weaker-than-expected results with this compound. Consider the following possibilities:
-
Use of the Racemic Mixture: You are using this compound, which is a racemic mixture containing both the active (S)-enantiomer (BRD0705) and the less active (R)-enantiomer (BRD5648)[1][2][3][4]. The presence of the less active enantiomer will result in a lower overall potency compared to using the pure, active (S)-enantiomer[2]. For maximal and consistent potency, it is recommended to use the enantiomerically pure BRD0705.
-
Solubility Issues: this compound is soluble in DMSO and methanol but insoluble in water. Incomplete dissolution or precipitation of the compound in your experimental media can lead to a lower effective concentration and thus, reduced activity. Ensure the compound is fully dissolved in a suitable stock solvent before diluting it into your aqueous experimental medium. If precipitation is observed, sonication or gentle warming to 37°C may aid in dissolution.
-
Compound Stability and Storage: Improper storage can lead to the degradation of the compound. This compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
-
Experimental Controls: To validate that the observed effects are due to the active compound, consider including the inactive enantiomer, BRD5648, as a negative control in your experiments. This will help differentiate on-target effects from non-specific or off-target effects.
Variability in Cellular Assays
Question: I am observing high variability between replicate wells in my cell-based assays with this compound. What are the potential reasons?
Answer: High variability in cell-based assays can often be traced back to issues with compound solubility and distribution.
-
Precipitation in Media: When a DMSO stock solution of this compound is added to aqueous cell culture media, the compound may precipitate, leading to an uneven distribution across your assay plate. This results in variable concentrations of the compound in different wells. To mitigate this, ensure rapid and thorough mixing when diluting the stock solution into the final assay medium. It is also advisable to visually inspect the media for any signs of precipitation.
-
Cell Density and Health: Ensure that cells are evenly seeded and healthy across all wells. Variations in cell number or viability can lead to inconsistent responses to the compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). Its active component, the (S)-enantiomer BRD0705, has a higher potency for GSK3α over GSK3β. It functions by competing with ATP for the binding site on the kinase.
Q2: What is the difference between this compound and BRD0705?
A2: this compound is a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. BRD0705 refers to the pure (S)-enantiomer, which is the biologically active component. The racemate, this compound, is reported to be less active than the pure enantiomer.
Q3: What are the known off-target effects of BRD0705?
A3: BRD0705 demonstrates high selectivity for GSK3α. A key feature is that it does not stabilize β-catenin at concentrations effective for GSK3α inhibition, which is a common concern with dual GSK3α/β inhibitors. Kinome screening has shown that at higher concentrations, BRD0705 can inhibit the CDK family of kinases (CDK2, 3, and 5).
Q4: How should I prepare stock and working solutions of this compound?
A4: For stock solutions, dissolve this compound in DMSO. For in vivo studies, specific formulations are recommended, such as a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to add each solvent sequentially and ensure the solution is clear before proceeding. For cellular assays, dilute the DMSO stock solution directly into the culture medium with vigorous mixing.
Q5: What are appropriate positive and negative controls for experiments with this compound?
A5:
-
Positive Control: A well-characterized dual GSK3α/β inhibitor like CHIR-99021 can be used to confirm the responsiveness of the experimental system to GSK3 inhibition.
-
Negative Control: The inactive enantiomer, BRD5648, is an excellent negative control to distinguish specific on-target effects of BRD0705 from non-specific effects of the chemical scaffold. A vehicle control (e.g., DMSO) is also essential.
Quantitative Data Summary
| Parameter | BRD0705 (Active Enantiomer) | This compound | Reference |
| IC50 (GSK3α) | 66 nM | Less Active | |
| IC50 (GSK3β) | 515 nM | Less Active | |
| Kd (GSK3α) | 4.8 µM | Not Reported | |
| Solubility in DMSO | 64 mg/mL (199.11 mM) | ≥ 2.08 mg/mL (6.47 mM) | |
| Long-term Storage (Powder) | -20°C (≥ 4 years) | -20°C | |
| Stock Solution Storage | -80°C (6 months - 2 years) | -80°C (6 months) |
| Off-Target Kinase | IC50 | Selectivity vs. GSK3α | Reference |
| CDK2 | 6.87 µM | 87-fold | |
| CDK3 | 9.74 µM | 123-fold | |
| CDK5 | 9.20 µM | 116-fold |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against GSK3α.
-
Reagents: Recombinant human GSK3α, ATP, a suitable kinase substrate (e.g., a phosphopeptide), kinase assay buffer, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and diluted compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the kinase activity using a suitable detection method. f. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Cellular Assay for GSK3α Target Engagement (Western Blot)
This protocol assesses the ability of this compound to inhibit the autophosphorylation of GSK3α in cells.
-
Cell Culture: Culture a relevant cell line (e.g., U937) to 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10-40 µM) or a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate with a primary antibody against phospho-GSK3α (Tyr279). d. Wash and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using an ECL substrate. f. Normalize the signal to total GSK3α or a loading control like GAPDH.
Visualizations
Caption: Mechanism of action of this compound as a selective GSK3α inhibitor.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
How to minimize BRD0705 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BRD0705, a potent and selective GSK3α inhibitor. This guide addresses common issues, particularly precipitation in cell culture media, and provides detailed protocols and answers to frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Minimizing BRD0705 Precipitation
Precipitation of BRD0705 in cell culture media can significantly impact experimental outcomes by altering the effective concentration of the inhibitor and potentially inducing cellular toxicity. The following guide provides a systematic approach to troubleshooting and preventing this issue.
Key Factors Contributing to BRD0705 Precipitation:
| Factor | Common Cause | Recommended Solution |
| Solubility Limit | The desired working concentration of BRD0705 exceeds its solubility in the cell culture medium. | Determine the empirical solubility limit of BRD0705 in your specific medium using a serial dilution test (see Experimental Protocols). Do not exceed this concentration. |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock solution into the aqueous environment of the cell culture medium can cause the compound to crash out of solution. | Employ a stepwise dilution method. First, dilute the DMSO stock in a small volume of pre-warmed medium before adding it to the final culture volume.[1] |
| Temperature | Adding a cold stock solution to warm media can cause thermal shock and precipitation. Conversely, the solubility of some compounds can decrease at 37°C. | Always pre-warm the cell culture medium to 37°C before adding the BRD0705 solution. Prepare fresh solutions for each experiment. |
| pH Instability | Changes in the pH of the culture medium due to cellular metabolism or incorrect CO₂ levels can alter the charge and solubility of BRD0705. | Ensure the medium is adequately buffered (e.g., with HEPES) for the incubator's CO₂ concentration. |
| Media Components | BRD0705 may interact with specific salts, amino acids, or other components in the media, leading to the formation of insoluble complexes. | If precipitation persists, consider testing the solubility of BRD0705 in different basal media (e.g., DMEM vs. RPMI-1640). |
| Serum Concentration | Low-serum or serum-free conditions may reduce the solubility of hydrophobic compounds like BRD0705, as serum proteins can aid in solubilization.[1] | If compatible with your experimental design, consider adding BRD0705 to serum-containing media. For serum-free applications, the use of a biocompatible surfactant may be necessary. |
Experimental Protocols
Protocol 1: Preparation of a BRD0705 Stock Solution
Objective: To prepare a high-concentration stock solution of BRD0705 in an appropriate solvent.
Materials:
-
BRD0705 powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of BRD0705 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). Note: Using fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility.[2]
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, gently warm the tube to 37°C in a water bath or briefly sonicate to aid dissolution.[3]
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of BRD0705 in Cell Culture Media
Objective: To empirically determine the highest concentration of BRD0705 that remains soluble in your specific cell culture medium under experimental conditions.
Materials:
-
BRD0705 stock solution (from Protocol 1)
-
Your specific complete cell culture medium (including serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the BRD0705 stock solution in your pre-warmed cell culture medium. It is recommended to perform a 2-fold serial dilution starting from a concentration known to be in the active range (e.g., 40 µM) and extending to lower concentrations.[4]
-
Include a vehicle control containing the same final concentration of DMSO as the highest BRD0705 concentration.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiment (e.g., 24-48 hours).
-
After incubation, carefully inspect each dilution for any signs of precipitation (e.g., cloudiness, visible crystals, or a film at the bottom of the tube/well).
-
For a more sensitive assessment, examine a small aliquot of each dilution under a microscope.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for BRD0705 in your specific medium under these conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of BRD0705?
A1: BRD0705 is soluble in DMSO and ethanol. For cell culture applications, DMSO is the most commonly used solvent for preparing high-concentration stock solutions. It is critical to use anhydrous DMSO to maximize solubility.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: Generally, the final concentration of DMSO in cell culture media should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid cellular toxicity. However, the tolerance to DMSO can be cell-line specific. It is advisable to run a vehicle control experiment to determine the effect of the intended DMSO concentration on your cells.
Q3: Can I prepare a large volume of BRD0705-containing media and store it?
A3: It is highly recommended to prepare fresh BRD0705-containing media for each experiment. Storing the compound in aqueous media, even at 4°C, can lead to degradation and precipitation over time.
Q4: I still see precipitation even after following the recommended procedures. What else can I try?
A4: If precipitation persists, you may consider incorporating a biocompatible surfactant, such as Pluronic® F-68, into your cell culture medium to enhance the solubility of BRD0705. Additionally, some in vivo formulations of similar compounds have utilized co-solvents like PEG300 and Tween-80, which, at very low concentrations, might be adapted for in vitro use, though cytotoxicity would need to be carefully evaluated.
Q5: How does BRD0705 work?
A5: BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). It has been shown to induce myeloid differentiation and impair colony formation in acute myeloid leukemia (AML) cells. Unlike pan-GSK3 inhibitors, BRD0705's selectivity for GSK3α mitigates the potential for off-target effects related to the inhibition of GSK3β, such as the stabilization of β-catenin.
Visualizing the GSK3α Signaling Pathway and Experimental Workflows
To further aid in your experimental design and understanding of BRD0705's mechanism of action, the following diagrams illustrate the relevant signaling pathway and a recommended experimental workflow.
Caption: Simplified GSK3α signaling pathway and the inhibitory action of BRD0705.
References
Long-term stability of (Rac)-BRD0705 in solution
This technical support center is designed to assist researchers, scientists, and drug development professionals with the long-term stability of (Rac)-BRD0705 in solution. Below are frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1] For most in vitro experiments, high-purity, anhydrous DMSO is the recommended solvent.[2] It is crucial to use a fresh, moisture-free grade of DMSO, as moisture can reduce the solubility of the compound.[2][3]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO.[2] Sonication can be used to aid dissolution if precipitation or phase separation occurs.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. Under these conditions, the solution is stable for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to 1 month.
Q4: Can I store diluted working solutions of this compound?
A4: It is highly recommended to prepare fresh working solutions for your experiments on the same day of use, particularly for in vivo studies. The stability of this compound in aqueous buffers at room temperature for extended periods has not been extensively characterized, and degradation may occur.
Q5: What are the common signs of this compound degradation in solution?
A5: Visual signs of degradation can include color change or the formation of precipitates in the solution. A decrease in the expected biological activity or the appearance of unexpected peaks during analytical analysis (e.g., HPLC) are also indicators of degradation.
Troubleshooting Guide
Issue: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer.
-
Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.
-
Solution:
-
Optimize Final Concentration: Determine the maximum aqueous solubility of this compound in your specific buffer system. Perform a dilution series to identify the highest concentration that remains in solution.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock in a smaller volume of a co-solvent that is miscible with both DMSO and your aqueous buffer (e.g., ethanol, if compatible with your experiment). Then, add this intermediate dilution to the final aqueous buffer.
-
Use of Surfactants: For in vitro assays, consider adding a low concentration of a non-ionic surfactant, such as Tween-20, to your buffer to help maintain solubility.
-
Issue: I am seeing a decrease in the potency of this compound in my experiments over time.
-
Cause: This could be due to the degradation of the compound in the working solution, especially if stored for extended periods or at room temperature.
-
Solution:
-
Fresh Preparations: Always prepare fresh working solutions from a frozen stock solution on the day of the experiment.
-
Control for Stability: Include a positive control with a freshly prepared solution in your experiments to compare against older solutions.
-
Stability Assessment: If you suspect instability under your specific experimental conditions, it is advisable to perform a stability study. A general protocol for this is provided below.
-
Quantitative Stability Data
The following table summarizes the recommended storage conditions and stability of this compound in its solid form and in solution.
| Form | Storage Temperature | Duration of Stability | Reference |
| Solid (Powder) | -20°C | 3 years | |
| Solid (Powder) | 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months | |
| In Solvent (DMSO) | -20°C | 1 month |
Experimental Protocol: Assessing Long-Term Stability of this compound in Solution
This protocol outlines a general method to quantify the degradation of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of intact this compound remaining in a solution under defined storage conditions over a set period.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Experimental buffer/solvent of interest
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubators or water baths set to desired temperatures
-
Light-protective storage containers (e.g., amber vials) if assessing photosensitivity
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solutions: Dilute the stock solution to the final desired concentration in the experimental buffer or solvent.
-
Aliquot and Store: Aliquot the test solution into multiple vials for each storage condition to be tested (e.g., 4°C, room temperature, 37°C). Include a control set of aliquots to be stored at -80°C, where the compound is expected to be stable.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours and weekly thereafter), retrieve one vial from each storage condition.
-
Sample Analysis:
-
Immediately analyze the sample from time point 0 using a validated HPLC method to determine the initial concentration and purity. This will serve as the 100% reference.
-
For subsequent time points, analyze the samples using the same HPLC method.
-
-
Data Analysis:
-
Calculate the peak area of the intact this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Decision tree for troubleshooting precipitation of this compound.
References
Validation & Comparative
BRD0705 vs. CHIR99021: A Comparative Analysis of their Effects on β-Catenin
For researchers in cellular biology, stem cell research, and oncology, the modulation of the Wnt/β-catenin signaling pathway is of paramount importance. Glycogen Synthase Kinase 3 (GSK3) is a critical negative regulator of this pathway, and its inhibition can lead to the stabilization and nuclear accumulation of β-catenin, a key transcriptional co-activator. This guide provides a detailed comparison of two widely used GSK3 inhibitors, BRD0705 and CHIR99021, with a specific focus on their divergent effects on β-catenin.
Executive Summary
CHIR99021 is a potent, dual inhibitor of GSK3α and GSK3β, leading to robust activation of the canonical Wnt/β-catenin signaling pathway. In contrast, BRD0705 is a paralog-selective inhibitor with a preference for GSK3α. This selectivity allows BRD0705 to modulate GSK3α activity without causing the stabilization and nuclear translocation of β-catenin, a hallmark of dual GSK3 inhibition. This fundamental difference in their mechanism of action has significant implications for their use in research and potential therapeutic applications.
Data Presentation
The following table summarizes the key quantitative parameters of BRD0705 and CHIR99021.
| Feature | BRD0705 | CHIR99021 |
| Target(s) | Primarily GSK3α | GSK3α and GSK3β |
| IC50 (GSK3α) | 66 nM[1][2] | 10 nM[3] |
| IC50 (GSK3β) | 515 nM[1][2] | 6.7 nM |
| Selectivity | ~8-fold for GSK3α over GSK3β | Potent dual inhibitor |
| Effect on β-catenin | Does not stabilize or induce nuclear translocation of β-catenin | Stabilizes β-catenin, leading to its nuclear accumulation |
| TCF/LEF Reporter Activity | No significant activation | Strong activation |
Mechanism of Action and Effects on β-Catenin
CHIR99021: A Canonical Wnt/β-catenin Pathway Activator
CHIR99021 acts as a potent inhibitor of both GSK3α and GSK3β. In the absence of Wnt signaling, GSK3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK3, CHIR99021 prevents the phosphorylation of β-catenin. This leads to the accumulation of stabilized β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes. This robust activation of the canonical Wnt pathway makes CHIR99021 a valuable tool for studying Wnt signaling and for applications such as the maintenance of pluripotency in stem cells.
BRD0705: A β-Catenin-Independent GSK3α Inhibitor
BRD0705 was developed as a paralog-selective inhibitor of GSK3α. Its ~8-fold selectivity for GSK3α over GSK3β is sufficient to inhibit GSK3α-mediated phosphorylation of its substrates without significantly affecting GSK3β activity at appropriate concentrations. Consequently, treatment with BRD0705 does not lead to the stabilization and nuclear accumulation of β-catenin. This has been demonstrated in multiple studies where BRD0705 failed to induce TCF/LEF reporter gene activity, a downstream indicator of β-catenin-mediated transcription. The ability of BRD0705 to inhibit GSK3α without activating the Wnt/β-catenin pathway is particularly relevant in contexts where β-catenin activation may have undesirable effects, such as in certain cancers. For instance, in acute myeloid leukemia (AML), selective GSK3α inhibition with BRD0705 has been shown to promote differentiation without the oncogenic risk associated with β-catenin stabilization. Furthermore, BRD0705 has been found to promote the self-renewal of embryonic stem cells in a β-catenin-independent manner.
Experimental Protocols
Below are representative protocols for key experiments used to assess the effects of BRD0705 and CHIR99021 on β-catenin.
Western Blotting for β-Catenin Stabilization
This protocol is for detecting changes in the total cellular levels of β-catenin.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of BRD0705, CHIR99021, or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against β-catenin (typically at a 1:1000 dilution) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing BRD0705, CHIR99021, a positive control (e.g., Wnt3a conditioned medium), or a vehicle control.
-
Cell Lysis and Luciferase Measurement: After the desired treatment period (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The results are typically expressed as a fold change relative to the vehicle-treated control.
Visualizations
Signaling Pathways
Caption: Wnt/β-catenin signaling pathway and points of intervention for BRD0705 and CHIR99021.
Experimental Workflow
References
A Comparative Guide to (Rac)-BRD0705 and BRD3731: Paralog-Selective GSK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glycogen synthase kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. The existence of two highly homologous paralogs, GSK3α and GSK3β, has presented a significant challenge in developing selective inhibitors to probe their individual functions and therapeutic potential. This guide provides an objective comparison of two such paralog-selective inhibitors: (Rac)-BRD0705, a selective GSK3α inhibitor, and BRD3731, a selective GSK3β inhibitor.[1][2] This comparison is supported by experimental data to inform researchers in their selection of the appropriate tool compound for their specific research needs.
Overview and Mechanism of Action
Both this compound and BRD3731 were developed through a rational design strategy that exploits a key difference in the ATP-binding pocket of the two GSK3 paralogs.[3] A single amino acid "switch"—an aspartate (Asp133) in GSK3β and a glutamate (Glu196) in GSK3α—at the back of the kinase hinge region creates a subtle yet exploitable difference in the shape and chemical environment of the active site.[3] This structural variance allows for the design of inhibitors with significant selectivity for either GSK3α or GSK3β.
This compound acts as a potent and selective inhibitor of GSK3α.[4] Its selectivity for GSK3α over GSK3β allows for the dissection of GSK3α-specific signaling pathways.
BRD3731 is a selective inhibitor of GSK3β, demonstrating significantly higher potency for GSK3β compared to GSK3α. This selectivity enables the investigation of GSK3β's distinct roles in cellular processes.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and BRD3731, providing a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC50 | Kd (cellular) | Selectivity (fold) |
| This compound | GSK3α | 66 nM | 4.8 µM | ~8-fold vs. GSK3β |
| GSK3β | 515 nM | - | ||
| BRD3731 | GSK3β | 15 nM | 3.3 µM | ~14-fold vs. GSK3α |
| GSK3α | 215 nM | - |
Table 2: Effects on Cellular Pathways and Phenotypes
| Assay | Cell Line | This compound Effect | BRD3731 Effect |
| β-catenin Stabilization | HEK293T, HL-60, TF-1 | No significant stabilization up to 80 µM | Stabilization observed at ≥ 20 µM |
| TCF/LEF Reporter Activity | TF-1 | No activation | Activation observed at 20 µM |
| AML Colony Formation | MOLM13, TF-1, U937, MV4-11, HL-60, NB4 | Impaired colony formation in all cell lines | Impaired colony formation in TF-1; increased in MV4-11 |
| Microglial Inflammation (LPS-induced) | SIM-A9 | Mildly effective at reducing pro-inflammatory markers | Potent suppression of pro-inflammatory markers |
| Nrf2 Activation | SIM-A9 | Modest activation | Potent activation |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: GSK3 Signaling Pathway and Points of Inhibition.
Caption: Workflow for Assessing Inhibitor Effects on AML Colony Formation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and BRD3731.
In Vitro Kinase Assay (Mobility Shift Assay)
This protocol is adapted from descriptions of assays used to determine the IC50 values of the inhibitors.
-
Reaction Setup : Prepare a reaction mixture containing the respective purified recombinant GSK3α or GSK3β enzyme, a fluorescently labeled peptide substrate, and ATP at its Km concentration in a kinase reaction buffer.
-
Inhibitor Addition : Add this compound or BRD3731 at various concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Incubation : Incubate the reaction mixtures at room temperature for a specified time (e.g., 60-90 minutes) to allow for the phosphorylation of the substrate.
-
Separation : Stop the reaction and separate the phosphorylated and unphosphorylated peptide substrates using a microfluidic capillary electrophoresis system. The change in charge due to phosphorylation results in a mobility shift.
-
Data Analysis : Quantify the amount of phosphorylated and unphosphorylated substrate. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement (Kd determination)
This protocol is a general guide based on the principles of CETSA which was used to determine the cellular Kd.
-
Cell Treatment : Treat intact cells (e.g., HEK293T) with either vehicle (DMSO) or varying concentrations of this compound or BRD3731.
-
Heating : Heat the cell suspensions at a specific temperature that causes partial denaturation and aggregation of the target protein in the absence of a binding ligand.
-
Lysis and Centrifugation : Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.
-
Protein Quantification : Quantify the amount of soluble GSK3α or GSK3β in the supernatant using Western blotting or other protein quantification methods.
-
Data Analysis : Plot the amount of soluble protein as a function of inhibitor concentration. The binding of the inhibitor stabilizes the protein, leading to more soluble protein at higher temperatures. The resulting dose-response curve can be used to determine the cellular dissociation constant (Kd).
β-catenin TCF/LEF Luciferase Reporter Assay
This protocol is based on standard reporter gene assay procedures to assess the activation of the Wnt/β-catenin pathway.
-
Cell Transfection : Co-transfect cells (e.g., TF-1 AML cells) with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Inhibitor Treatment : After transfection, treat the cells with various concentrations of this compound, BRD3731, a positive control (e.g., a known Wnt agonist or pan-GSK3 inhibitor), and a vehicle control (DMSO).
-
Incubation : Incubate the cells for a sufficient period (e.g., 24 hours) to allow for changes in TCF/LEF-mediated transcription.
-
Cell Lysis and Luciferase Measurement : Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in the inhibitor-treated samples to the vehicle control to determine the effect on Wnt/β-catenin signaling.
Immunoblotting for GSK3 Phosphorylation
This protocol outlines the general steps for assessing the phosphorylation status of GSK3α and GSK3β.
-
Cell Treatment and Lysis : Treat cells with the inhibitors for the desired time and at the indicated concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation : Block the membrane and then incubate with primary antibodies specific for phosphorylated GSK3α (Tyr279), phosphorylated GSK3β (Tyr216), total GSK3α, total GSK3β, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Colony Formation Assay in AML Cells
This protocol is a general guideline for assessing the clonogenic potential of AML cells.
-
Cell Preparation : Prepare a single-cell suspension of AML cells (e.g., MOLM13, TF-1).
-
Inhibitor Treatment : Treat the cells with different concentrations of this compound or BRD3731 for a specified duration.
-
Plating in Methylcellulose : Wash the cells to remove the inhibitor and plate a low density of cells in a semi-solid methylcellulose-based medium that supports the growth of hematopoietic colonies.
-
Incubation : Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, allowing single cells to proliferate and form colonies.
-
Colony Counting : Stain the colonies (e.g., with iodonitrotetrazolium chloride) and count the number of colonies (typically defined as a cluster of >50 cells) under a microscope.
-
Data Analysis : Compare the number of colonies in the inhibitor-treated groups to the vehicle-treated control group to determine the effect of the inhibitors on the self-renewal and proliferative capacity of the AML cells.
Conclusion
This compound and BRD3731 represent valuable chemical tools for the selective inhibition of GSK3α and GSK3β, respectively. Their distinct selectivity profiles, arising from a rational structure-based design, allow for the targeted investigation of the individual paralogs' functions. As demonstrated by the presented data, this compound can be utilized to probe GSK3α-specific roles, for instance in AML, without significantly impacting the β-catenin pathway at effective concentrations. Conversely, BRD3731 is a potent tool for studying GSK3β-mediated processes, such as its role in inflammation and Nrf2 activation, though its effects on β-catenin stabilization at higher concentrations should be considered in experimental design. The choice between these two inhibitors will ultimately depend on the specific biological question and the cellular context of the investigation. This guide, with its compiled data and protocols, aims to facilitate this decision-making process for researchers in the field.
References
- 1. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
BRD0705: A Comparative Guide to a Selective GSK3α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of BRD0705 against other well-known Glycogen Synthase Kinase 3 (GSK3) inhibitors. The data presented herein is supported by established experimental protocols to ensure an objective evaluation for research and drug development applications.
Executive Summary
BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). Its selectivity for GSK3α over the closely related isoform GSK3β, and its broader kinome profile, make it a valuable tool for investigating the specific roles of GSK3α in various signaling pathways. This guide compares the selectivity of BRD0705 with the pan-GSK3 inhibitor CHIR-99021 and the GSK3β-selective inhibitor BRD3731.
Kinase Selectivity Profile Comparison
The following table summarizes the inhibitory activity of BRD0705 and its alternatives against their primary targets and key off-target kinases. This data highlights the distinct selectivity profiles of each compound.
| Kinase Target | BRD0705 IC50 | CHIR-99021 IC50 | BRD3731 IC50 |
| GSK3α | 66 nM[1][2] | 10 nM[3] | 215 nM[4] |
| GSK3β | 515 nM | 6.7 nM | 15 nM |
| CDK2 | 6.87 µM | - | - |
| CDK3 | 9.74 µM | - | - |
| CDK5 | 9.20 µM | - | - |
BRD0705 demonstrates an 8-fold selectivity for GSK3α over GSK3β. In a broader screening against a panel of 311 kinases, BRD0705 showed excellent overall selectivity, with the next most potently inhibited kinases being from the Cyclin-Dependent Kinase (CDK) family, but at significantly higher concentrations.
In contrast, CHIR-99021 is a potent inhibitor of both GSK3 isoforms with little selectivity between them. BRD3731 exhibits the opposite selectivity to BRD0705, with a preference for GSK3β.
The following table provides a broader view of the selectivity of CHIR-99021, showing the percentage of inhibition at a 10 µM concentration against a panel of kinases. This data further emphasizes its potent but less selective nature compared to BRD0705.
| Kinase | CHIR-99021 % Inhibition at 10 µM |
| GSK3α | 99.9 |
| GSK3β | 99.9 |
| CDK2/CycA2 | 79.3 |
| CDK2/CycE1 | 67.2 |
| CDK4 | 65.3 |
| CDK5 | 51.2 |
| CDK9 | 88.1 |
| CK1g1 | 85.8 |
| CK1g3 | 70.5 |
| DYRK1B | 70.5 |
| Erk5 | 61.3 |
| HIPK4 | 55.5 |
| LIMK1 | 78.9 |
| MAP2K6 | 65.3 |
| MELK | 53.5 |
| MLK3 | 52.7 |
| PKR | 57.1 |
| PLK1 | 59.2 |
| RSK3 | 53.6 |
Experimental Methodologies
The determination of kinase inhibitor selectivity is crucial for understanding its biological effects. The following are detailed protocols for two common methods used for kinase profiling.
Microfluidic Mobility Shift Assay (e.g., Caliper LabChip® EZ Reader)
This assay measures the enzymatic activity of kinases by detecting the change in charge of a fluorescently labeled peptide substrate upon phosphorylation.
Principle: A fluorescently labeled peptide substrate and the kinase of interest are incubated with ATP. As the kinase transfers a phosphate group from ATP to the substrate, the net charge of the peptide changes. The reaction mixture is then introduced into a microfluidic chip where an electric field separates the phosphorylated product from the non-phosphorylated substrate based on their different electrophoretic mobility. The amount of product formed is quantified by detecting the fluorescence of the separated peptides.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., BRD0705) in 100% DMSO. Further dilute the compounds in the assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 1 mM DTT).
-
Reaction Setup:
-
In a 384-well plate, add 5 µL of the diluted compound or DMSO (for control wells).
-
Add 10 µL of the kinase solution (enzyme concentration optimized for linear reaction kinetics) to each well.
-
Initiate the reaction by adding 10 µL of a substrate mix containing the fluorescently labeled peptide substrate and ATP (at or near the Km for ATP).
-
-
Incubation: Incubate the reaction plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by adding 25 µL of a stop buffer containing EDTA (e.g., 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA).
-
Data Acquisition: Place the plate in the Caliper LabChip® EZ Reader. The instrument will automatically sample from each well, perform the electrophoretic separation, and detect the fluorescent substrate and product peaks.
-
Data Analysis: The ratio of the product peak height to the sum of the substrate and product peak heights is used to calculate the percentage of conversion. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP produced.
Detailed Protocol:
-
Kinase Reaction:
-
In a white, opaque 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and the test compound in the appropriate kinase buffer.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration. The percentage of kinase activity is calculated relative to a no-inhibitor control. IC50 values are determined by plotting the percentage of activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of GSK3 inhibition, the following diagrams are provided.
In the canonical Wnt signaling pathway, the activation of the Frizzled receptor leads to the inhibition of a "destruction complex," which includes GSK3. This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to activate target gene transcription. BRD0705 directly inhibits GSK3α, thereby mimicking the effect of Wnt signaling on β-catenin stability.
References
The Inactive Enantiomer BRD5648: An Essential Negative Control for Studying GSK3α Inhibition
For researchers in cellular biology, pharmacology, and drug discovery, the use of precise molecular tools is paramount to generating robust and reproducible data. When investigating the effects of a chiral molecule, such as the selective Glycogen Synthase Kinase 3α (GSK3α) inhibitor BRD0705, its inactive enantiomer, BRD5648, serves as an indispensable negative control. This guide provides a comparative overview of BRD5648 and its active counterpart, BRD0705, supported by experimental data and detailed protocols to ensure the rigorous validation of on-target effects.
BRD0705 is a potent and selective inhibitor of GSK3α, a serine/threonine kinase implicated in a variety of cellular processes, including metabolism, cell division, and apoptosis.[1] Its enantiomer, BRD5648, possesses the opposite stereochemistry and is biologically inactive against GSK3α. The primary utility of BRD5648 is to differentiate the specific pharmacological effects of GSK3α inhibition by BRD0705 from any potential off-target or non-specific effects of the chemical scaffold.
Comparative Analysis of BRD0705 and BRD5648
The differential activity of the enantiomeric pair is most evident in their ability to inhibit GSK3α and modulate downstream signaling pathways. While BRD0705 exhibits potent inhibition of GSK3α, BRD5648 is largely inactive.[1] This differential activity is critical for validating that the observed cellular phenotype is a direct consequence of GSK3α inhibition.
| Compound | Target | IC50 (nM) | Downstream Effects |
| BRD0705 | GSK3α | 66 | Impairs GSK3α Tyr279 phosphorylation, induces myeloid differentiation, and impairs colony formation in AML cells. Does not stabilize β-catenin. |
| BRD0705 | GSK3β | 515 | ~8-fold less potent than against GSK3α. |
| BRD5648 | GSK3α/β | Inactive | Does not induce changes in enzyme phosphorylation or total β-catenin protein stabilization. |
Signaling Pathway and Experimental Workflow
The canonical Wnt signaling pathway is a key regulatory cascade in which GSK3 plays a crucial role. In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3 leads to the stabilization and nuclear translocation of β-catenin, activating TCF/LEF-mediated transcription. BRD0705, being a GSK3α-selective inhibitor, has been shown to not stabilize β-catenin, highlighting a key difference from dual GSK3α/β inhibitors.
A typical experimental workflow to validate the specific activity of BRD0705 using BRD5648 as a negative control involves a multi-tiered approach, starting from in vitro kinase assays to cell-based functional assays.
Experimental Protocols
In Vitro GSK3α/β Kinase Assay (Mobility-Shift Assay)
This assay measures the enzymatic activity of GSK3α and GSK3β by detecting the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
GSK3 substrate peptide
-
ATP
-
Kinase reaction buffer
-
BRD0705 and BRD5648
-
Microfluidic capillary electrophoresis instrument
Procedure:
-
Prepare serial dilutions of BRD0705 and BRD5648.
-
In a microplate, combine the GSK3 enzyme, substrate peptide, and the test compound (BRD0705 or BRD5648) or vehicle control in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a final concentration of ATP that is at the Km for the enzyme.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Analyze the samples using a microfluidic capillary electrophoresis instrument to separate the phosphorylated and unphosphorylated substrate peptides based on their charge and size.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Western Blot for Phospho-GSK3 and β-catenin Stabilization
This protocol allows for the detection of changes in the phosphorylation status of GSK3 and the total protein levels of β-catenin in cultured cells.
Materials:
-
AML cell lines (e.g., MOLM13, U937)
-
Cell culture medium and supplements
-
BRD0705 and BRD5648
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-GSK3α (Tyr279), anti-phospho-GSK3β (Tyr216), anti-β-catenin, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in multi-well plates and allow them to adhere or stabilize overnight.
-
Treat cells with various concentrations of BRD0705, BRD5648, or vehicle control for the desired time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
TCF/LEF Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
BRD0705 and BRD5648
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the TCF/LEF reporter plasmid and the control plasmid.
-
After 24 hours, treat the transfected cells with BRD0705, BRD5648, a positive control (e.g., a known Wnt agonist or GSK3 inhibitor), or a vehicle control.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the TCF/LEF-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Compare the normalized luciferase activity in treated cells to that in vehicle-treated cells.
References
Unraveling the Isoform-Specific Roles of GSK3: A Comparative Guide to GSK3α and GSK3β Inhibition
A deep dive into the distinct cellular and organismal phenotypes resulting from the selective inhibition of Glycogen Synthase Kinase 3 (GSK3) isoforms, GSK3α and GSK3β. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2] In mammals, GSK3 exists as two isoforms, GSK3α and GSK3β, which are encoded by distinct genes but share a high degree of homology, particularly within their kinase domains.[3][4] Despite this similarity, a growing body of evidence from genetic and pharmacological studies reveals that these two isoforms have non-redundant and often opposing functions in various biological contexts.[5] Understanding the phenotypic differences arising from the selective inhibition of GSK3α and GSK3β is therefore crucial for the development of targeted therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.
Phenotypic Consequences of Isoform-Selective GSK3 Inhibition
The differential roles of GSK3α and GSK3β are most evident when their activities are selectively perturbed. Studies using isoform-specific inhibitors and genetic knockout models have unveiled a fascinating dichotomy in their functions across various cellular and organismal systems.
Embryonic Stem Cell Fate
A key area where the opposing roles of GSK3 isoforms are prominent is in the regulation of embryonic stem cell (ESC) pluripotency and differentiation.
-
GSK3β inhibition is sufficient to maintain mouse ESC self-renewal. This effect is largely attributed to the activation of the canonical Wnt/β-catenin signaling pathway.
-
GSK3α inhibition , in contrast, promotes the differentiation of mouse ESCs toward neural lineages.
This stark difference highlights the distinct downstream targets and regulatory networks governed by each isoform in the context of pluripotency.
Cancer Biology
In the realm of oncology, the specific inhibition of GSK3α versus GSK3β can lead to different outcomes in cancer cell proliferation, survival, and metastasis.
-
GSK3α silencing has been shown to inhibit proliferation, survival, and colony formation in prostate cancer cells.
-
GSK3β inhibition , while having a modest effect on proliferation, plays a more significant role in processes related to cell motility and invasion, such as epithelial-mesenchymal transition (EMT). In some cancer models, GSK3β inhibition has been reported to reduce tumor growth.
Neurological Functions and Disease Models
The distinct and sometimes overlapping roles of GSK3α and GSK3β are also evident in the central nervous system.
-
GSK3β knockout in mice results in embryonic lethality, indicating its critical role in development.
-
GSK3α knockout mice are viable but exhibit defects in glycogen metabolism and have been implicated in Alzheimer's disease pathology through the production of amyloid-β peptide.
-
In models of Fragile X Syndrome, inhibition of GSK3α, but not GSK3β, has been shown to correct disease-related symptoms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies comparing the effects of GSK3α and GSK3β inhibition.
| Parameter | GSK3α Inhibition | GSK3β Inhibition | Reference |
| Mouse Embryonic Stem Cell (mESC) Self-Renewal | Promotes differentiation | Sufficient to maintain self-renewal | |
| mESC Neural Differentiation | Promotes neural lineage differentiation | - | |
| Prostate Cancer Cell Proliferation | Inhibited | Modest to no effect | |
| Prostate Cancer Cell Invasion | Inhibited | Inhibited | |
| β-catenin Phosphorylation (S33/S37/T41) | Lower affinity for β-catenin phosphorylation | Stronger affinity for β-catenin phosphorylation |
| Genetic Knockout Phenotype in Mice | GSK3α Knockout (Gsk3a-/-) | GSK3β Knockout (Gsk3b-/-) | Reference |
| Viability | Viable | Embryonic lethal | |
| Primary Phenotype | Minor defects in hepatic glycogen metabolism | - | |
| Social Interaction | Reduced | Enhanced sociability (haploinsufficient) |
Signaling Pathways
The distinct phenotypes associated with GSK3α and GSK3β inhibition are rooted in their differential regulation of downstream signaling pathways. While both isoforms can participate in pathways like Wnt/β-catenin signaling, their substrate specificities and affinities can lead to divergent outcomes.
Wnt/β-catenin Signaling
GSK3 is a central negative regulator in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK3 phosphorylates β-catenin, targeting it for proteasomal degradation.
Studies have shown that GSK3β has a stronger affinity for and is more efficient at phosphorylating β-catenin compared to GSK3α. This difference in affinity likely underlies the more potent effect of GSK3β inhibition on β-catenin stabilization and downstream signaling.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another major regulator of GSK3 activity. Akt (also known as Protein Kinase B) directly phosphorylates GSK3α at Serine 21 and GSK3β at Serine 9, leading to their inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the phenotypic differences between GSK3α and GSK3β inhibition.
GSK3 Kinase Activity Assay
This assay measures the catalytic activity of GSK3 isoforms.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Immunoprecipitation (Optional): For isoform-specific activity, GSK3α or GSK3β can be immunoprecipitated from the cell lysate using specific antibodies.
-
Kinase Reaction: The immunoprecipitated kinase or cell lysate is incubated with a specific GSK3 substrate (e.g., a synthetic peptide) and ATP (often radiolabeled [γ-³²P]ATP) in a kinase reaction buffer.
-
Detection: The phosphorylation of the substrate is quantified. If using radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter. Alternatively, non-radioactive methods using phosphospecific antibodies and ELISA or Western blotting can be employed.
Western Blotting for Phosphorylated Substrates
This method is used to assess the in-cell activity of GSK3 by measuring the phosphorylation status of its downstream targets.
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a GSK3 substrate (e.g., phospho-β-catenin Ser33/37/Thr41). A primary antibody for the total protein is used as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if two proteins interact within a cell, for example, the interaction between GSK3 isoforms and their substrates.
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific to one of the proteins of interest (the "bait," e.g., GSK3β) is added to the lysate and incubated to form an antibody-protein complex. Protein A/G beads are then added to pull down the complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and the presence of the other protein of interest (the "prey," e.g., β-catenin) is detected by Western blotting.
Conclusion
The selective inhibition of GSK3α and GSK3β gives rise to distinct and sometimes opposing phenotypes, underscoring their non-redundant roles in cellular signaling. While GSK3β appears to be the dominant isoform in regulating canonical Wnt/β-catenin signaling and is essential for embryonic development, GSK3α plays a crucial role in other contexts, such as neural differentiation and specific aspects of cancer cell biology. The development of highly selective inhibitors for each isoform is paramount for dissecting their individual functions and for advancing targeted therapies for a wide range of human diseases. This guide provides a foundational understanding of these differences, supported by experimental evidence and methodologies, to aid researchers in this endeavor.
References
- 1. GSK3 in cell signaling | Abcam [abcam.com]
- 2. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 5. A Chemical-Genetic Approach Reveals the Distinct Roles of GSK3α and GSK3β in Regulating Embryonic Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-BRD0705 and Other Glycogen Synthase Kinase 3 (GSK3) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (Rac)-BRD0705 with other prominent Glycogen Synthase Kinase 3 (GSK3) inhibitors. The information presented herein is supported by experimental data to aid in the selection of appropriate compounds for research and therapeutic development.
Executive Summary
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase implicated in a multitude of cellular processes, making it a significant target for various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. GSK3 exists in two main isoforms, GSK3α and GSK3β. While many inhibitors target both isoforms, paralog-selective inhibitors are emerging as crucial tools to dissect the specific roles of each isoform and to potentially reduce off-target effects. This compound is a notable example of a potent and selective inhibitor of GSK3α. This guide will compare its performance against dual inhibitors and those selective for GSK3β.
Data Presentation: Quantitative Comparison of GSK3 Inhibitors
The following tables summarize the in vitro potency of this compound and other well-characterized GSK3 inhibitors. It is important to note that IC50 values can vary based on experimental conditions, such as ATP concentration.
Table 1: Paralog Selectivity of BRD0705 and Related Compounds
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | GSK3α | 66 | ~8-fold vs GSK3β |
| GSK3β | 515 | ||
| BRD3731 | GSK3β | - | Selective for GSK3β |
| BRD0320 | GSK3α/β | - | Dual Inhibitor |
Table 2: Comparative Potency of Various GSK3 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| This compound | GSK3α > GSK3β | 66 (GSK3α), 515 (GSK3β) | Paralog-selective |
| CHIR99021 | GSK3α/β | ~6.7 (GSK3α), ~10 (GSK3β) | Potent, ATP-competitive dual inhibitor |
| SB216763 | GSK3α/β | ~34 (GSK3α/β) | ATP-competitive dual inhibitor |
| Tideglusib | GSK3β > GSK3α | ~502 (GSK3β), ~908 (GSK3α) | Non-ATP competitive, irreversible inhibitor |
| Lithium | GSK3α/β | 1,000-2,000 | Non-competitive, cation inhibitor |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is a common method for determining the potency of kinase inhibitors.
1. Reagent Preparation:
- Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Dilute the GSK3α or GSK3β enzyme and the peptide substrate in the 1X kinase buffer.
- Prepare a solution of ATP in 1X kinase buffer. The final concentration should be close to the Km for the respective enzyme.
- Prepare serial dilutions of the inhibitor compounds (e.g., this compound, CHIR99021) in 1X kinase buffer with a final DMSO concentration not exceeding 1%.
2. Kinase Reaction:
- In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).
- Add 2 µL of the diluted GSK3 enzyme.
- Initiate the reaction by adding 2 µL of the ATP/substrate mixture.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
3. ADP Detection:
- To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
4. Data Analysis:
- Measure the luminescence using a plate reader.
- The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
- Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Acute Myeloid Leukemia (AML) Colony Formation Assay
This assay assesses the impact of inhibitors on the self-renewal capacity of leukemic cells.
1. Cell Preparation:
- Culture AML cell lines (e.g., MOLM13, U937) under standard conditions.
- Harvest and count the cells, ensuring high viability.
2. Plating in Semi-Solid Media:
- Prepare a mixture containing the AML cells, the desired concentration of the GSK3 inhibitor (or DMSO control), and a methylcellulose-based medium (e.g., MethoCult™).
- Typically, plate 1,000 to 10,000 cells per 35 mm dish.
- Gently rotate the dish to ensure an even distribution of the cell mixture.
3. Incubation:
- Place the culture dishes in a larger dish with a small amount of sterile water to maintain humidity.
- Incubate at 37°C in a 5% CO2 incubator for 10-14 days.
4. Colony Counting and Analysis:
- After the incubation period, count the colonies (defined as aggregates of >40 cells) using an inverted microscope.
- Compare the number of colonies in the inhibitor-treated groups to the control group to determine the effect on colony formation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: GSK3 in the Wnt/β-catenin signaling pathway and the action of GSK3 inhibitors.
Caption: Experimental workflow for the discovery and validation of selective GSK3 inhibitors.
Comparative Guide to Validating the Downstream Effects of BRD0705 on Glycogen Synthase
This guide provides a comprehensive comparison of BRD0705 with alternative compounds for modulating glycogen synthase activity. It includes detailed experimental protocols and data to support researchers, scientists, and drug development professionals in validating the downstream effects of these molecules.
Introduction
Glycogen synthase (GS) is the rate-limiting enzyme in glycogenesis, the process of converting glucose into glycogen for storage. The activity of GS is tightly regulated by phosphorylation. Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase, is a primary negative regulator of GS. GSK3 phosphorylates GS at multiple sites, leading to its inactivation.[1]
Mammalian GSK3 exists as two highly homologous isoforms, GSK3α and GSK3β.[2] While both isoforms can phosphorylate glycogen synthase, developing isoform-selective inhibitors is crucial for dissecting their specific biological roles and minimizing off-target effects. BRD0705 is a potent and orally active inhibitor of GSK3α with an approximately 8-fold selectivity over GSK3β.[3][4] A key advantage of its selectivity is the decoupling of GSK3α inhibition from the WNT/β-catenin pathway, mitigating potential concerns about neoplastic effects associated with dual GSK3α/β inhibition.[5]
This guide outlines the experimental validation of BRD0705's effect on glycogen synthase and compares its performance with other common GSK3 inhibitors.
Mechanism of Action: BRD0705 and Glycogen Synthase Regulation
BRD0705 selectively inhibits the kinase activity of GSK3α. By blocking GSK3α, BRD0705 prevents the inhibitory phosphorylation of glycogen synthase. This leads to a less phosphorylated, more active form of glycogen synthase, thereby promoting the conversion of UDP-glucose into glycogen.
References
- 1. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 5. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BRD0705: A Comparative Guide to its Cross-reactivity with CDK Family Kinases
For Researchers, Scientists, and Drug Development Professionals
(Rac)-BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). However, understanding its off-target effects is crucial for its development as a therapeutic agent. This guide provides a comprehensive comparison of the cross-reactivity of this compound with Cyclin-Dependent Kinase (CDK) family members, supported by experimental data.
Executive Summary
This compound is a highly selective inhibitor for GSK3α with an IC50 of 66 nM and also inhibits GSK3β with an IC50 of 515 nM.[1][2] While demonstrating broad selectivity across the kinome, this compound exhibits measurable inhibitory activity against a subset of the CDK family. Specifically, CDK2, CDK3, and CDK5 are the most potently inhibited non-GSK3 kinases, albeit at significantly higher concentrations than for GSK3α.[2][3] This cross-reactivity profile is important for interpreting cellular and in vivo studies and for anticipating potential side effects in clinical applications.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound against GSK3 and CDK family kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (µM) | Selectivity vs. GSK3α (fold) |
| GSK3α | 0.066 | 1 |
| GSK3β | 0.515 | ~8 |
| CDK2 | 6.87 | ~104 |
| CDK3 | 9.74 | ~148 |
| CDK5 | 9.20 | ~139 |
Data sourced from a kinase panel of 311 human kinases.[2]
Experimental Protocols
The following is a representative protocol for a mobility shift kinase assay, a common method for kinase profiling and determining IC50 values. This protocol is based on the methodologies employed by commercial kinase profiling services such as Carna Biosciences.
Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases, including CDK family members.
Materials:
-
Recombinant human kinases (e.g., CDK2/cyclin A, CDK3/cyclin E, CDK5/p25)
-
Fluorescently labeled peptide substrate specific for each kinase
-
This compound stock solution (in DMSO)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Microfluidic capillary electrophoresis system (e.g., LabChip®, Caliper Life Sciences)
-
384-well microplates
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO. These dilutions are then further diluted in the kinase reaction buffer to the desired final concentrations. A DMSO-only control is included.
-
Kinase Reaction Setup: In a 384-well plate, the kinase, the fluorescently labeled peptide substrate, and the diluted this compound or DMSO control are combined.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically set at or near the Km value for each specific kinase to ensure accurate IC50 determination under competitive inhibition conditions.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, which typically contains a high concentration of EDTA to chelate Mg²⁺ ions, essential for kinase activity.
-
Analysis: The reaction mixture is analyzed using a microfluidic capillary electrophoresis system. The system separates the unphosphorylated fluorescent substrate from the phosphorylated product based on differences in their electrophoretic mobility.
-
Data Quantification: The amount of phosphorylated product is quantified by measuring the fluorescence intensity of the corresponding peak. The percent inhibition for each concentration of this compound is calculated relative to the DMSO control.
-
IC50 Determination: The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathways of CDK2, CDK3, and CDK5, as well as a typical experimental workflow for assessing kinase inhibitor selectivity.
References
Comparative Analysis of BRD0705 in Diverse AML Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BRD0705's performance across various Acute Myeloid Leukemia (AML) cell lines, supported by experimental data. BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α) that has shown promise as a differentiation-inducing therapeutic agent in AML.
Mechanism of Action and Performance Overview
BRD0705 is an orally active, paralog-selective inhibitor of GSK3α with an IC50 of 66 nM, exhibiting approximately 8-fold selectivity over its paralog GSK3β (IC50 of 515 nM)[1][2][3]. This selectivity is crucial as the concurrent inhibition of both GSK3 isoforms can lead to the stabilization of β-catenin, a concern for potential neoplastic activity[4][5][6]. BRD0705 has been demonstrated to inhibit GSK3α kinase function without stabilizing β-catenin, thereby mitigating these concerns[1][5]. The primary therapeutic effect of BRD0705 in AML is the induction of myeloid differentiation and impairment of colony formation in cancer cells, with no significant effect on normal hematopoietic cells[1][5][6].
Comparative Efficacy in AML Cell Lines
The efficacy of BRD0705 has been evaluated in a panel of human AML cell lines, demonstrating its broad potential across different genetic backgrounds. The compound consistently induces differentiation and impairs the colony-forming ability of these cell lines.
| Cell Line | Key Characteristics | Effect of BRD0705 | Reference |
| HL-60 | Promyelocytic leukemia | Induces differentiation and impairs colony formation. | [1] |
| U937 | Histiocytic lymphoma | Induces differentiation; time- and concentration-dependent decrease in GSK3α phosphorylation. | [1][2][5] |
| TF-1 | Erythroleukemia | Impairs colony formation. | [1][2] |
| NB-4 | Acute promyelocytic leukemia | Induces differentiation and impairs colony formation. | [1][2] |
| MV4-11 | Acute monocytic leukemia (FLT3-ITD) | Impairs colony formation; in contrast, the GSK3β-selective inhibitor BRD3731 increases colony forming ability. | [1][2] |
| MOLM-13 | Acute monocytic leukemia (FLT3-ITD) | Impairs colony formation. | [1][2] |
Signaling Pathway of BRD0705 in AML
BRD0705 exerts its effects by selectively inhibiting GSK3α. This inhibition prevents the phosphorylation of downstream targets that are involved in cell proliferation and survival, while promoting the expression of genes associated with myeloid differentiation. A key feature of BRD0705 is its ability to avoid the stabilization of β-catenin, a downstream target of GSK3β.
Caption: BRD0705 selectively inhibits GSK3α, leading to reduced AML cell proliferation and induced differentiation without affecting β-catenin stabilization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the efficacy of BRD0705 in AML cell lines.
Cell Culture and Drug Treatment
AML cell lines (HL-60, U937, TF-1, NB-4, MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded at a specified density and treated with BRD0705 (typically at concentrations around 20 μM) or DMSO as a vehicle control for the indicated time periods (e.g., 24 hours)[1].
Western Blotting for Protein Expression
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-GSK3α/β, Total GSK3α/β, β-catenin, Vinculin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an ECL detection system.
Colony Formation Assay
-
Cell Plating: AML cells are treated with varying concentrations of BRD0705 for a specified duration.
-
Methylcellulose Culture: Following treatment, cells are washed and plated in methylcellulose-based medium (e.g., MethoCult™) in duplicate.
-
Incubation and Counting: Plates are incubated for 10-14 days at 37°C and 5% CO2. Colonies (defined as aggregates of >50 cells) are then counted using a microscope.
-
Data Analysis: The number of colonies in BRD0705-treated samples is compared to the vehicle control to determine the effect on colony-forming ability.
Flow Cytometry for Differentiation Markers
-
Cell Staining: Following BRD0705 treatment, cells are washed and stained with fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD11c, CD14) or appropriate isotype controls.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage of cells expressing the differentiation markers is quantified using flow cytometry analysis software.
Experimental Workflow for Assessing BRD0705 Efficacy
The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of BRD0705 on an AML cell line.
Caption: A standard workflow for in vitro evaluation of BRD0705 in AML cell lines, from cell culture to data analysis.
Conclusion
BRD0705 represents a promising therapeutic agent for AML by selectively targeting GSK3α to induce differentiation and inhibit proliferation of leukemic cells. Its efficacy across a range of AML cell lines highlights its potential as a broad-acting differentiation therapy. The provided data and protocols offer a solid foundation for further research and development of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure for the Disposal of (Rac)-BRD0705
This document provides a comprehensive, procedural guide for the safe and compliant disposal of (Rac)-BRD0705. Adherence to these protocols is essential for ensuring the safety of all personnel and minimizing environmental impact. This guide is designed to be your preferred resource for laboratory safety and chemical handling, offering clarity and step-by-step instructions to address your operational needs.
While this guide provides a robust framework, it is imperative for all researchers, scientists, and drug development professionals to consult the specific Safety Data Sheet (SDS) for this compound and their institution's Environmental Health and Safety (EH&S) department for full compliance and safety.[1][2]
Waste Classification and Segregation
Proper disposal begins with the accurate identification and segregation of chemical waste. All waste containing this compound should be treated as hazardous chemical waste unless confirmed otherwise by your institution's safety office.[2]
Key Segregation Steps:
-
Characterize the Waste: Determine if the waste is solid or liquid. Note any solvents used to dissolve this compound, as this will determine the appropriate waste stream.
-
Separate by Hazard Class: Do not mix this compound waste with other incompatible chemical waste streams such as acids, bases, or oxidizers.[3][4] Store waste in separate, clearly labeled containers based on its hazard class.
Personal Protective Equipment (PPE)
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound waste.
-
Minimum PPE:
-
Nitrile gloves
-
Safety glasses or goggles
-
Lab coat
-
For handling larger quantities or if there is a risk of aerosolization, additional PPE such as a chemical fume hood and respiratory protection may be necessary.
Waste Accumulation and Storage
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.
Container Requirements:
-
Compatibility: Use containers made of materials compatible with the waste. For solutions of this compound, glass or appropriate plastic containers are recommended.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream (e.g., DMSO, saline). The date of waste accumulation should also be clearly marked.
-
Closure: Waste containers must be kept securely closed at all times, except when adding waste.
| Parameter | Guideline | Regulatory Compliance |
| Waste Classification | Treat as Hazardous Chemical Waste | EPA, State, and Local Regulations |
| Segregation | Separate from incompatible waste streams (acids, bases, etc.) | Institutional and Federal Guidelines |
| Container Type | Chemically compatible, sealed containers | RCRA (Resource Conservation and Recovery Act) |
| Labeling | "Hazardous Waste," chemical name, date | OSHA Hazard Communication Standard |
| Storage Location | Designated Satellite Accumulation Area | EPA Regulations |
| Storage Time Limit | Varies by institution (e.g., up to 1 year for partially filled) | Institutional EH&S Policy |
| Disposal Method | Collection by institutional EH&S for professional disposal | Federal, State, and Local Regulations |
Disposal Procedure
Do not dispose of this compound down the sink or in regular trash.
Step-by-Step Disposal:
-
Prepare Waste Container: Select a compatible and properly labeled hazardous waste container.
-
Transfer Waste: Carefully transfer the this compound waste into the designated container, avoiding splashes and spills.
-
Secure Container: Tightly seal the container cap.
-
Store in SAA: Place the container in your laboratory's designated Satellite Accumulation Area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.
Empty Container Disposal
Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular trash, if permitted by your institution.
Experimental Protocols: Compatibility Testing
In instances where a novel chemical or mixture is being discarded, a compatibility test may be necessary to ensure safe co-storage in a single waste container. This should only be performed on a microscale by trained personnel.
Methodology:
-
Objective: To determine if two or more waste streams can be safely mixed without causing a dangerous reaction (e.g., gas evolution, heat generation, polymerization).
-
Materials:
-
Micro-scale glassware (e.g., test tubes, vials)
-
Micropipettes
-
Fume hood
-
Appropriate PPE
-
Samples of the individual waste streams
-
-
Procedure:
-
In a chemical fume hood, add a small, measured amount of the first waste stream to a test tube.
-
Slowly add an equivalent amount of the second waste stream to the test tube.
-
Observe for any signs of reaction, such as a temperature change, color change, gas bubbles, or precipitate formation.
-
If no reaction is observed after several minutes, the wastes may be compatible.
-
Repeat for all waste streams intended to be mixed.
-
Document all observations meticulously.
-
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (Rac)-BRD0705
For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like (Rac)-BRD0705 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. As a research chemical, this compound's toxicological properties are not fully characterized, necessitating a cautious approach and adherence to stringent safety protocols.
Immediate Safety Precautions
-
Engineering Controls: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are easily accessible and in good working order.
-
Spill Kit: A chemical spill kit appropriate for handling solid and dissolved chemical compounds should be readily available.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be chemical splash-proof and compliant with ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Check the glove manufacturer's compatibility chart for the specific solvents being used. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required. Cuffs should be snug around the wrists. |
| Respiratory Protection | Respirator | If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Experimental Workflow and Handling Procedures
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is mandatory to minimize risk.
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound must be segregated into clearly labeled hazardous waste containers. This includes:
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and paper towels.
-
Liquid Waste: Unused solutions and solvent rinses.
-
Sharps: Contaminated needles, syringes, and glassware.
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Disposal Procedure: Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Never dispose of chemical waste down the drain or in the regular trash. Contact your EHS office for specific procedures and to schedule a waste pickup. Empty containers must be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste, before the container can be discarded.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
